Fraxidin
Description
This compound has been reported in Artemisia minor, Salsola laricifolia, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-hydroxy-6,7-dimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFBKOHHLAWWTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200499 | |
| Record name | Fraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
525-21-3 | |
| Record name | Fraxidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=525-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fraxidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fraxidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-hydroxy-6,7-dimethoxy-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.611 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Mechanism of Action of Fraxidin: A Technical Guide
An In-depth Examination of the Molecular Mechanisms of a Bioactive Coumarin
Introduction
Fraxidin, a hydroxycoumarin found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a focus on its molecular targets and modulation of key signaling pathways. Due to the limited specific research on this compound, this guide also incorporates detailed mechanistic data from its closely related and more extensively studied structural analogs, Fraxetin and Isothis compound, to provide a broader context and suggest potential avenues for future investigation into this compound's bioactivity. All information is clearly attributed to the specific compound studied.
Core Mechanisms of Action
The primary mechanism of action of this compound and its related coumarins appears to be centered around their anti-inflammatory and antioxidant properties, which are mediated through the modulation of critical cellular signaling pathways.
Antibacterial Activity
This compound itself has demonstrated direct antibacterial effects.
-
Target Organism : Bacillus subtilis
-
Effect : Inhibition of bacterial growth, with an observed inhibition zone of 12 mm at a concentration of 20 µ g/disk [1].
Mechanisms of Structurally Related Compounds
To provide a more comprehensive understanding for researchers, the well-documented mechanisms of the closely related coumarins, Fraxetin and Isothis compound, are detailed below. These findings may offer insights into the potential, yet unconfirmed, mechanisms of this compound.
Fraxetin: Anti-inflammatory, Antioxidant, and Anticancer Effects
Fraxetin has been shown to exert its effects through the modulation of several key signaling pathways.
-
Anti-inflammatory and Antioxidant Activity : Fraxetin has been observed to protect against oxidative stress by increasing the antioxidant reserves of glutathione (GSH)[2][3]. It also ameliorates reactive oxygen species (ROS) levels by activating antioxidant-related genes[4].
-
Anticancer Activity : In human hepatocellular carcinoma (HCC) cell lines (Huh7 and Hep3B), fraxetin inhibits cell proliferation and induces apoptosis. This is achieved by causing depolarization of the mitochondrial membrane, disrupting calcium homeostasis, and increasing ROS production[5].
-
Signaling Pathway Modulation :
-
MAPK Pathway : Fraxetin has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it downregulates Erk1/2 and Jnk while upregulating p38 MAPK, which contributes to its inhibitory effect on adipogenesis[4].
-
PI3K/JNK Pathways : In HCC cells, fraxetin decreases signaling through the phosphoinositide 3-kinase (PI3K) and JNK pathways[5].
-
Isothis compound: Anti-inflammatory and Bone Metabolism Effects
Isothis compound has been noted for its potent anti-inflammatory effects and its role in bone health.
-
Anti-inflammatory Activity : Isothis compound exerts anti-inflammatory effects by regulating the NF-κB signaling pathway. It has been shown to suppress the release of NF-κB p65 and the expression of TNF-α[6]. In human osteoarthritis chondrocytes, isothis compound suppresses IL-1β-induced IκBα degradation and subsequent NF-κB activation[7].
-
Modulation of Bone Metabolism : Isothis compound inhibits osteoclast formation by regulating both the NF-κB/NFATc1 and Akt/NFATc1 signaling pathways[7].
Quantitative Data Summary
The following tables summarize the key quantitative data from the cited studies.
Table 1: Antibacterial Activity of this compound
| Compound | Target Organism | Concentration | Effect | Reference |
| This compound | Bacillus subtilis | 20 µ g/disk | 12 mm inhibition zone | [1] |
Table 2: Anticancer Effects of Fraxetin
| Compound | Cell Line | Concentration | Effect | Reference |
| Fraxetin | Huh7 | 50 µM | 197% increase in late apoptotic cells | [5] |
| Fraxetin | Hep3B | 50 µM | 285% increase in late apoptotic cells | [5] |
| Fraxetin | Huh7 | Not specified | 42% ± 10% inhibition of cell proliferation | [5] |
| Fraxetin | Hep3B | Not specified | 52% ± 7% inhibition of cell proliferation | [5] |
| Fraxetin | Huh7 | Not specified | 221% ± 55% increase in ROS production | [5] |
| Fraxetin | Hep3B | Not specified | 460% ± 73% increase in ROS production | [5] |
Table 3: Modulation of MAPK Signaling by Fraxetin in 3T3-L1 Cells
| Compound | Concentration | Target | Effect | Reference |
| Fraxetin | 20 µM | Phosphorylated p38 | 1.34-fold increase | [4] |
| Fraxetin | 50 µM | Phosphorylated p38 | 1.49-fold increase | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
Antibacterial Activity Assay (Disk Diffusion Method)
-
Organism : Bacillus subtilis
-
Preparation : A standardized inoculum of Bacillus subtilis is uniformly spread on the surface of an agar plate.
-
Application : Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 20 µ g/disk ).
-
Incubation : The plates are incubated under appropriate conditions for bacterial growth (e.g., 37°C for 24 hours).
-
Measurement : The diameter of the clear zone of growth inhibition around the disk is measured in millimeters. This zone represents the susceptibility of the bacteria to the compound.
Cell Proliferation and Apoptosis Assays for Fraxetin
-
Cell Lines : Human hepatocellular carcinoma cell lines Huh7 and Hep3B.
-
Treatment : Cells are treated with varying concentrations of Fraxetin (e.g., 0, 5, 10, 20, and 50 μM) for a specified duration.
-
Cell Cycle Analysis :
-
Cells are harvested, fixed, and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Analysis :
-
Cells are stained with Annexin V and PI.
-
Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells or late apoptotic cells with compromised membrane integrity.
-
The percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells is quantified using flow cytometry.
-
Western Blotting for Signaling Pathway Analysis
-
Cell Lysate Preparation : Cells (e.g., 3T3-L1 preadipocytes or RANKL-induced BMMs) are treated with the compound of interest (e.g., Fraxetin or Isothis compound) and then lysed to extract total proteins.
-
Protein Quantification : The concentration of protein in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting :
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phosphorylated p38, IκBα, p-p65).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection : The protein bands are visualized using a chemiluminescent substrate and imaged. The intensity of the bands is quantified to determine the relative protein expression levels.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways modulated by Fraxetin and Isothis compound, providing a visual representation of their mechanisms of action.
Caption: Fraxetin's modulation of the MAPK pathway in adipogenesis.
Caption: Fraxetin-induced apoptosis in hepatocellular carcinoma cells.
Caption: Isothis compound's inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While direct research on the mechanism of action of this compound is currently limited, the available data on its antibacterial properties are promising. The extensive research on its structural analogs, Fraxetin and Isothis compound, reveals a strong potential for this compound to act as a modulator of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation, such as the MAPK and NF-κB pathways.
Future research should focus on elucidating the specific molecular targets of this compound and confirming its effects on these signaling cascades. Head-to-head comparative studies of this compound, Fraxetin, and Isothis compound would be invaluable in dissecting the structure-activity relationships within this class of coumarins and identifying the most potent and selective compounds for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for designing and interpreting such future studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant activity of Fraxetin: in vivo and ex vivo parameters in normal situation versus induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suppressive Effect of Fraxetin on Adipogenesis and Reactive Oxygen Species Production in 3T3-L1 Cells by Regulating MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothis compound Inhibits Receptor Activator of Nuclear Factor-κB Ligand–Induced Osteoclastogenesis in Bone Marrow–Derived Macrophages Isolated from Sprague–Dawley Rats by Regulating NF-κB/NFATc1 and Akt/NFATc1 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Fraxidin: A Comprehensive Technical Guide to its Natural Sources, Botanical Origin, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxidin (8-hydroxy-6,7-dimethoxychromen-2-one) is a naturally occurring coumarin derivative that has garnered significant interest in the scientific community for its potential therapeutic properties. As a member of the hydroxycoumarin class, this compound exhibits a range of biological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides an in-depth overview of the botanical origins of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its known signaling pathway interactions.
Natural Sources and Botanical Origin
This compound is distributed across a variety of plant families, with a notable presence in the Oleaceae, Euphorbiaceae, Asteraceae, and Chloranthaceae families.
Primary Botanical Sources:
-
Genus Fraxinus (Ash trees): Various species of ash trees are prominent sources of this compound. It has been isolated from the stem bark of Fraxinus chinensis, as well as from Fraxinus rhynchophylla, Fraxinus excelsior (European ash), and Fraxinus augustifolia (narrow-leafed ash)[1][2]. The foliage of blue ash (Fraxinus quadrangulata), black ash (Fraxinus nigra), and Manchurian ash (Fraxinus mandshurica) have also been identified as containing this compound[3].
-
Genus Jatropha: The roots and stem bark of Jatropha podagrica are known to contain this compound[1][4][5].
-
Genus Artemisia: this compound has been reported in Artemisia minor and other species within this genus, which is part of the Asteraceae family[6][7].
-
Sarcandra glabra: The herbs of this plant are another documented source of this compound[8].
-
Other Reported Sources: this compound has also been found in Salsola laricifolia and is listed as a constituent in watermelon (Citrullus lanatus) and durian, though the concentrations in these food sources may be minimal[6][9][10].
Quantitative Analysis of this compound in Botanical Sources
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and the extraction method employed. While comprehensive comparative data is limited, this section presents available quantitative information to guide researchers in selecting appropriate botanical sources.
| Botanical Source | Plant Part | Extraction Method | This compound Yield/Content | Reference(s) |
| Jatropha podagrica | Stem Bark | Methanol extraction followed by column chromatography | 10.0 mg from 650 g of powdered stem bark | [1][5] |
| Fraxinus excelsior | Not Specified | Not Specified | Detected | [2] |
| Fraxinus augustifolia | Not Specified | Not Specified | Detected | [2] |
| Fraxinus chinensis | Stem Bark | Not Specified | Isolated | [1] |
| Fraxinus rhynchophylla | Barks | H2O Extract | Isolated | [8] |
| Fraxinus quadrangulata | Foliage | HPLC-MS/MS | Isolated | [3] |
| Fraxinus nigra | Foliage | HPLC-MS/MS | Isolated | [3] |
| Fraxinus mandshurica | Foliage | HPLC-MS/MS | Isolated | [3] |
| Artemisia minor | Aerial Parts | Not Specified | Isolated | [6] |
| Sarcandra glabra | Herbs | Not Specified | Detected | [8] |
Experimental Protocols
Extraction and Isolation of this compound from Jatropha podagrica Stem Bark
This protocol is adapted from the methodology described by Rumzhum et al. (2012)[1][5].
1. Plant Material Preparation:
- Collect fresh stem bark of Jatropha podagrica.
- Air-dry the plant material in the shade until it is brittle.
- Grind the dried stem bark into a coarse powder using a mechanical grinder.
2. Maceration:
- Weigh approximately 650 g of the powdered stem bark.
- Place the powder in a large container and add 2.5 L of methanol.
- Allow the mixture to soak for 5 days at room temperature with occasional stirring.
3. Filtration and Concentration:
- Filter the mixture through filter paper to separate the methanol extract from the plant residue.
- Concentrate the filtrate using a rotary evaporator at a temperature of 50°C to obtain the crude methanol extract (approximately 13.0 g).
4. Column Chromatography (Initial Separation):
- Take a portion of the crude methanol extract (11.0 g) and subject it to column chromatography over silica gel.
- Create a gradient elution system starting with n-hexane/dichloromethane mixtures, followed by dichloromethane and then methanol mixtures of increasing polarity.
- Collect a total of 28 fractions (each 100 ml).
5. Further Purification:
- Combine the column fractions eluted with 15%–50% methanol in dichloromethane.
- Subject these combined fractions to a second round of column chromatography.
- Use a gradient elution system of n-hexane/ethyl acetate followed by gradients of ethyl acetate and methanol, collecting a total of 27 fractions (each 100 ml).
6. Isolation of this compound:
- Treat the column fractions eluted with 55% ethyl acetate in n-hexane with n-hexane.
- This will afford approximately 10.0 mg of this compound.
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
The following is a general HPLC method that can be adapted for the quantification of this compound in plant extracts.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: Water with 0.1% formic acid or phosphoric acid.
-
Solvent B: Acetonitrile or methanol.
-
A linear gradient can be run from a low percentage of Solvent B to a high percentage over 20-30 minutes to ensure good separation.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for example, 25°C or 30°C.
-
Detection: Monitor the eluent at a wavelength of approximately 344 nm, which is near the maximum absorbance for this compound.
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.
Signaling Pathway Interactions
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of Inducible Nitric Oxide Synthase (iNOS) Expression
This compound has been found to inhibit the synthesis of nitric oxide (NO) in murine macrophage-like RAW 264.7 cells stimulated with interferon-gamma (IFN-γ) plus lipopolysaccharide (LPS)[8]. This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) protein expression.
Caption: this compound's inhibition of iNOS protein expression in macrophages.
Modulation of Pro-inflammatory Cytokine Signaling
While the precise molecular interactions are still under investigation, this compound is known to be a component of extracts from Fraxinus species that inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-12 (IL-12). The general signaling cascades for these cytokines are complex and involve multiple downstream effectors.
The diagram below illustrates a simplified overview of the TNF-α signaling pathway, a potential target for the anti-inflammatory activity of this compound.
Caption: Simplified TNF-α signaling pathway, a potential target for this compound.
Conclusion
This compound is a promising natural compound with well-documented anti-inflammatory properties. This guide has outlined its primary botanical sources, providing a foundation for the selection of raw materials for research and development. The included experimental protocols offer a starting point for the extraction, isolation, and quantification of this compound. Further research is warranted to fully elucidate the quantitative distribution of this compound across a wider range of plant species and to pinpoint its precise molecular targets within inflammatory signaling cascades. Such studies will be crucial for harnessing the full therapeutic potential of this valuable natural product.
References
- 1. web.usm.my [web.usm.my]
- 2. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.most.gov.bd [cdn.most.gov.bd]
- 6. researchgate.net [researchgate.net]
- 7. Artemisia spp.: An Update on Its Chemical Composition, Pharmacological and Toxicological Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol antioxidants inhibit the formation of the interleukin-12 heterodimer: a novel mechanism for the inhibition of IL-12 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Fraxidin in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxidin, an O-methylated coumarin, is a naturally occurring phenolic compound found in various plant species, notably within the Fraxinus (ash) genus.[1][2] This bioactive molecule has garnered significant interest from the scientific and pharmaceutical communities due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, plant biochemistry, and drug discovery and development.
The Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the core coumarin scaffold, which is subsequently modified to produce this compound.
The key steps in the biosynthesis of this compound are:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: The subsequent hydroxylation of trans-cinnamic acid at the C4 position of the aromatic ring yields p-coumaric acid. This reaction is catalyzed by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.[3][4][5]
-
p-Coumaric Acid to Umbelliferone: The ortho-hydroxylation of p-coumaric acid is a critical step leading to the formation of the coumarin nucleus. This is thought to be catalyzed by p-coumaroyl CoA 2'-hydroxylase (C2'H) , which converts p-coumaroyl CoA to 2,4-dihydroxy-cinnamic acid.[6] This intermediate then undergoes a spontaneous intramolecular cyclization (lactonization) to form umbelliferone.[1][6]
-
Umbelliferone to Esculetin: Umbelliferone is then hydroxylated to form esculetin (6,7-dihydroxycoumarin). This step is putatively catalyzed by an esculetin synthase .[1]
-
Esculetin to Scopoletin: The methylation of the hydroxyl group at the C6 position of esculetin yields scopoletin. This reaction is carried out by an O-methyltransferase (OMT) .
-
Scopoletin to Fraxetin: Scopoletin is subsequently hydroxylated at the C8 position to form fraxetin (7,8-dihydroxy-6-methoxycoumarin). This crucial step is catalyzed by scopoletin 8-hydroxylase (S8H) , a 2-oxoglutarate-dependent dioxygenase.[7][8]
-
Fraxetin to this compound: The final step in the biosynthesis of this compound is the methylation of the hydroxyl group at the C8 position of fraxetin. This reaction is catalyzed by a specific fraxetin O-methyltransferase .
Quantitative Data on Key Enzymes
The efficiency and regulation of the this compound biosynthetic pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of the available quantitative data for some of the key enzymes involved.
| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
| Cinnamate 4-hydroxylase (C4H) | Soybean (Glycine max) | trans-Cinnamic acid | 2.74 ± 0.18 | 56.38 ± 0.73 | - | 7.6 | 25 | [4] |
| Cinnamate 4-hydroxylase (C4H) | Parsley (Petroselinum crispum) | Cinnamate | 5 | - | - | 7.0 | 30 | [9] |
| Scopoletin 8-hydroxylase (S8H) | Arabidopsis (Arabidopsis thaliana) | Scopoletin | 11 ± 2 | - | 1.73 ± 0.09 | 8.0 ± 0.1 | 31.5 ± 0.4 | |
| Flavonol 3-O-methyltransferase | Serratula tinctoria | Quercetin | 12 | - | - | 7.6 | - | [10] |
| Flavonol 3-O-methyltransferase | Serratula tinctoria | S-adenosyl-L-methionine | 45 | - | - | 7.6 | - | [10] |
Note: Data for all enzymes in the pathway, particularly from Fraxinus species, are not yet fully available. The data for flavonol 3-O-methyltransferase is included to provide a reference for the kinetic properties of a related plant O-methyltransferase.
Experimental Protocols
In Vitro Assay for Cinnamate 4-hydroxylase (C4H) Activity
This protocol is adapted from studies on recombinant C4H from soybean and parsley.[4][9]
Materials:
-
Microsomal protein preparation containing C4H
-
50 mM Potassium phosphate buffer (pH 7.6)
-
trans-Cinnamic acid (substrate)
-
NADPH (cofactor)
-
Concentrated HCl (to stop the reaction)
-
Ethyl acetate (for extraction)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.6), 10 µM trans-cinnamic acid, and 1 mg of microsomal protein.
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 1 mM NADPH.
-
Incubate the reaction at 25°C for 15 minutes.
-
Stop the reaction by adding 10 µL of concentrated HCl.
-
Extract the product, p-coumaric acid, with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the amount of p-coumaric acid formed using a standard curve.
In Vitro Assay for Scopoletin 8-hydroxylase (S8H) Activity
This protocol is based on the characterization of S8H from Arabidopsis thaliana.
Materials:
-
Purified recombinant S8H enzyme
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Scopoletin (substrate)
-
2-oxoglutarate (co-substrate)
-
Ascorbate (co-substrate)
-
FeSO₄ (cofactor)
-
HPLC system for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, scopoletin, 2-oxoglutarate, ascorbate, and FeSO₄.
-
Pre-incubate the mixture at 31.5°C.
-
Initiate the reaction by adding the purified S8H enzyme.
-
Incubate the reaction at 31.5°C for a specific time (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding acid or a quenching solvent).
-
Analyze the formation of fraxetin by HPLC.
Purification of a Recombinant O-methyltransferase (OMT)
This protocol provides a general workflow for the purification of a recombinant plant OMT, which can be adapted for a fraxetin O-methyltransferase.[10]
Workflow:
-
Expression: Express the recombinant OMT in a suitable host system (e.g., E. coli or yeast).
-
Cell Lysis: Harvest the cells and lyse them to release the cellular contents.
-
Ammonium Sulfate Precipitation: Perform a fractional precipitation with ammonium sulfate to enrich the protein of interest.
-
Chromatography:
-
Size-Exclusion Chromatography (e.g., Superose-12): Separate proteins based on their size.
-
Anion-Exchange Chromatography (e.g., Mono Q): Separate proteins based on their charge.
-
Affinity Chromatography (e.g., adenosine-agarose): Purify the OMT based on its affinity for the S-adenosyl-L-methionine (SAM) binding site.
-
-
Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.
UPLC-MS/MS Quantification of this compound and its Precursors in Plant Tissues
This protocol outlines a general method for the quantitative analysis of coumarins in plant material.[2]
Workflow:
-
Sample Preparation:
-
Harvest and freeze-dry the plant tissue (e.g., leaves, bark).
-
Grind the dried tissue into a fine powder.
-
Extract the metabolites using a suitable solvent (e.g., methanol or ethanol).
-
Filter the extract to remove particulate matter.
-
-
UPLC-MS/MS Analysis:
-
Chromatographic Separation: Use a UPLC system with a suitable column (e.g., C18) to separate the different coumarins and their precursors. A gradient elution with solvents like water and acetonitrile, often with an acid modifier like formic acid, is typically employed.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each target analyte.
-
-
Quantification:
-
Prepare standard curves for each analyte using authentic standards.
-
Quantify the concentration of this compound and its precursors in the plant extracts by comparing their peak areas to the respective standard curves.
-
Signaling Pathways and Logical Relationships
The biosynthesis of this compound is a complex process integrated into the broader network of plant secondary metabolism. The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway and a simplified representation of the regulatory network.
Caption: The biosynthetic pathway of this compound from L-Phenylalanine.
Caption: Simplified regulatory network of this compound biosynthesis.
Conclusion
The biosynthesis of this compound is a multi-step enzymatic process that is tightly integrated into the plant's secondary metabolic network. Understanding this pathway at a molecular and biochemical level is crucial for efforts aimed at metabolic engineering to enhance the production of this valuable compound. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the intricacies of this compound biosynthesis and explore its potential applications in medicine and other fields. Future research should focus on elucidating the kinetic properties of all enzymes in the pathway, particularly from Fraxinus species, and on unraveling the specific regulatory networks that govern this compound accumulation in response to developmental and environmental cues.
References
- 1. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Metabolomic and HPLC-MS/MS Analysis of the Foliar Phenolics, Flavonoids and Coumarins of the Fraxinus Species Resistant and Susceptible to Emerald Ash Borer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. A 2-oxoglutarate-dependent dioxygenase from Ruta graveolens L. exhibits p-coumaroyl CoA 2'-hydroxylase activity (C2'H): a missing step in the synthesis of umbelliferone in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scopoletin 8-Hydroxylase-Mediated Fraxetin Production Is Crucial for Iron Mobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial Purification, Kinetic Analysis, and Amino Acid Sequence Information of a Flavonol 3-O-Methyltransferase from Serratula tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
Fraxidin: A Technical Guide for Researchers
Abstract
Fraxidin, a naturally occurring coumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, with a focus on its core physicochemical properties, and explores its mechanisms of action as an anti-inflammatory, antioxidant, and antibacterial agent. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of key data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further investigation and application of this promising compound.
Introduction
This compound (8-Hydroxy-6,7-dimethoxycoumarin) is a coumarin derivative found in various plant species. Coumarins are a class of benzopyrone compounds known for their diverse pharmacological activities. This compound, in particular, has demonstrated notable biological effects, including the inhibition of inflammatory mediators and the mitigation of oxidative stress. This guide aims to consolidate the current technical knowledge on this compound, providing a foundation for its further exploration in preclinical and clinical research.
Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for any experimental design and interpretation. The key identifiers and molecular characteristics are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 525-21-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀O₅ | [1] |
| Molecular Weight | 222.19 g/mol | [1] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, antioxidant, and antibacterial effects. The subsequent sections delve into the known mechanisms underlying these activities.
Anti-inflammatory Activity
This compound's anti-inflammatory properties are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. A central mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]
The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[2] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Flavonoids, a class of compounds to which this compound is related, have been shown to inhibit NF-κB activation.[2] While direct studies on this compound are limited, its structural similarity to other anti-inflammatory flavonoids suggests a similar mechanism of action.
Antioxidant Activity
The antioxidant effects of coumarins are often linked to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The related compound, Fraxetin, has been shown to induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1) through the activation of the Akt/Nrf2 or AMPKα/Nrf2 pathway.[1]
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their transcription.[1][3] This cellular defense mechanism helps to mitigate oxidative damage.
Antibacterial Activity
While specific studies on this compound's antibacterial mechanism are not extensively detailed in the available literature, related coumarins have been shown to exert their effects by inhibiting bacterial DNA topoisomerases. These enzymes are essential for DNA replication, transcription, and repair, making them attractive targets for antimicrobial agents.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.
Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is designed to assess the inhibitory effect of this compound on nitric oxide production, a key indicator of its anti-inflammatory potential.
Objective: To determine the IC₅₀ value of this compound for the inhibition of nitric oxide synthase in a cell-based assay.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Cell culture medium (e.g., DMEM) and supplements
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce nitric oxide production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculation: Determine the concentration of nitrite in the samples from the standard curve. Calculate the percentage of inhibition of nitric oxide production for each this compound concentration and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound, providing insight into its antioxidant capacity.
Objective: To determine the IC₅₀ value of this compound for scavenging the DPPH radical.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well plates or spectrophotometer cuvettes
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the control, add 100 µL of methanol to 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its potential to modulate key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways, underscores its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the mechanisms of action of this compound. Continued research is warranted to fully elucidate its pharmacological profile and to explore its potential translation into clinical applications for the management of inflammatory and oxidative stress-related diseases.
References
- 1. Fraxetin Induces Heme Oxygenase-1 Expression by Activation of Akt/Nrf2 or AMP-activated Protein Kinase α/Nrf2 Pathway in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. Frontiers | In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids [frontiersin.org]
Fraxidin Solubility: A Technical Guide for Researchers
An In-depth Analysis of Fraxidin's Solubility in DMSO, Ethanol, and Water for Application in Scientific Research and Drug Development.
Introduction
This compound, a naturally occurring coumarin derivative, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antibacterial and anti-inflammatory properties. As with any compound intended for in-vitro and in-vivo studies, a thorough understanding of its solubility characteristics in commonly used laboratory solvents is paramount for accurate experimental design and reproducible results. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO), ethanol, and water. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways to support researchers in their exploration of this compound's therapeutic potential.
This compound: Compound Profile
-
IUPAC Name: 8-hydroxy-6,7-dimethoxychromen-2-one
-
Molecular Formula: C₁₁H₁₀O₅
-
Molecular Weight: 222.19 g/mol
-
CAS Number: 525-21-3
Quantitative Solubility Data
The solubility of this compound in DMSO, ethanol, and water is summarized in the table below. These values are essential for preparing stock solutions and ensuring the compound remains in solution at the desired concentrations for various assays.
| Solvent | Solubility | Method | Notes |
| DMSO | 100 mg/mL (450.07 mM) | Experimental | Ultrasonic bath may be required for dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol | Soluble | Qualitative | While specific quantitative data for this compound in ethanol is not readily available, coumarins as a class are generally soluble in ethanol.[2][3][4][5] |
| Water | 1.58 g/L (Predicted) | Computational | This compound is described as being slightly soluble in water.[2] |
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6][7] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid powder)
-
Solvent of interest (e.g., DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The equilibration time should be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A typical method for coumarin analysis involves a C18 column with a mobile phase of acetonitrile and water, with UV detection at an appropriate wavelength.[8][9][10][11]
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor. The result represents the solubility of this compound in the tested solvent at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: A schematic overview of the shake-flask method for determining this compound solubility.
Biological Signaling Pathways Involving Coumarins
This compound and related coumarins exert their biological effects through various mechanisms. Below are diagrams illustrating two key pathways: the antibacterial mechanism of action and the inhibition of nitric oxide synthesis.
Antibacterial Mechanism of Action: Inhibition of DNA Topoisomerases
Fraxetin, a closely related coumarin, has been shown to exhibit antibacterial activity against Staphylococcus aureus by inhibiting DNA topoisomerases I and II.[12][13][14] This inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: Proposed antibacterial mechanism of this compound via inhibition of DNA topoisomerases.
Inhibition of Nitric Oxide Synthesis
This compound has been reported to inhibit inducible nitric oxide synthase (iNOS).[15] Nitric oxide (NO) is a key signaling molecule in inflammatory processes, and its overproduction by iNOS is associated with various inflammatory conditions. By inhibiting iNOS, this compound can reduce the production of NO, thereby exerting its anti-inflammatory effects.
Caption: Inhibition of the inducible nitric oxide synthase (iNOS) pathway by this compound.
Conclusion
This technical guide provides essential information on the solubility of this compound in DMSO, ethanol, and water, which is critical for researchers and drug development professionals. The provided experimental protocol for solubility determination offers a robust method for obtaining reliable and reproducible data. Furthermore, the visualization of this compound's potential mechanisms of action in key signaling pathways offers a deeper understanding of its biological activity and will aid in the design of future studies. A thorough grasp of these fundamental properties is indispensable for unlocking the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Coumarin - Wikipedia [en.wikipedia.org]
- 3. Coumarin 153 - CAS-Number 53518-18-6 - Order from Chemodex [chemodex.com]
- 4. Coumarin | 91-64-5 [chemicalbook.com]
- 5. Are coumarins water-soluble? | AAT Bioquest [aatbio.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 9. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Antibacterial mechanism of fraxetin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial mechanism of fraxetin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
Discovery and history of Fraxidin isolation
An In-depth Technical Guide to the Discovery, Isolation, and History of Fraxidin
Introduction
This compound (8-hydroxy-6,7-dimethoxycoumarin) is a naturally occurring hydroxycoumarin, a class of phenolic compounds characterized by a 2H-1-benzopyran-2-one structure.[1] This compound and its related derivatives are found in various plant species and have garnered significant interest within the scientific community for their potential biological activities. This compound has been identified in plants such as Artemisia minor, Salsola laricifolia, and various species of the Fraxinus (ash) genus.[1][2]
This technical guide provides a comprehensive overview of the history of this compound's discovery and isolation. It details the physicochemical properties, spectroscopic data, and experimental protocols for its extraction and purification, targeting researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Historical Context and Discovery
The history of this compound is closely linked to the study of compounds from the bark of the ash tree (Fraxinus excelsior). While the specific first isolation of this compound is not as prominently documented as its isomer, the discovery of isothis compound in 1937 by Spath and Jerzmanowska from Fraxinus excelsior bark marked a pivotal moment in the exploration of coumarins from this genus.[3] Since that period, this compound and a wide range of related chemical components, including other coumarins, secoiridoids, and flavonoids, have been isolated from various Fraxinus species.[2]
Bioassay-guided fractionation has been a key approach in its isolation, such as the work on the barks of Fraxinus rhynchophylla, which led to the identification of this compound alongside other active constituents.[4] It has also been isolated from the roots of Jatropha podagrica, where it demonstrated antibacterial activity.[5][6]
Physicochemical and Spectroscopic Data
The structural elucidation and identification of this compound rely on a combination of physical and spectroscopic methods.[3] The key properties are summarized below.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 8-hydroxy-6,7-dimethoxychromen-2-one | [1] |
| Synonyms | 8-Hydroxy-6,7-dimethoxycoumarin | |
| CAS Number | 525-21-3 | |
| Molecular Formula | C₁₁H₁₀O₅ | |
| Molecular Weight | 222.19 g/mol | [1][3] |
| Physical Form | Powder | |
| InChI | InChI=1S/C11H10O5/c1-14-7-5-6-3-4-8(12)16-10(6)9(13)11(7)15-2/h3-5,13H,1-2H3 | |
| InChIKey | QNFBKOHHLAWWTC-UHFFFAOYSA-N | [1] |
| SMILES | COC1=C(C(=C2C(=C1)C=CC(=O)O2)O)OC | [1] |
| Solubility | Slightly soluble in water. Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification of this compound. Key data from various analytical techniques are summarized in Table 2.
| Spectroscopic Method | Key Data / Characteristics | Reference |
| Mass Spectrometry (MS-MS) | Precursor Type: [M+H]⁺, Precursor m/z: 223.0601Precursor Type: [M-H]⁻ | [1] |
| ¹³C NMR | Spectra available in public databases. Specific peak assignments depend on the solvent used. | [1][7] |
| ¹H NMR | Spectra available in public databases. Proton signals are characteristic of the coumarin scaffold and methoxy groups. | [1][7] |
| UV-Visible Spectroscopy | Electronic transitions between π-π* and n-π* related to the α-pyrone and benzene rings. | [3] |
| Infrared (IR) Spectroscopy | Absorption bands indicative of hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups. | [3] |
Table 2: Summary of Spectroscopic Data for this compound
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant matrices involves a multi-step process, typically beginning with extraction and followed by chromatographic purification.
General Extraction Methodologies
Several techniques are employed to extract crude this compound from plant material. The choice of method depends on the scale of extraction and the stability of the compound.
-
Maceration or Reflux: The plant material (e.g., bark, roots) is soaked or heated in a solvent. Common solvents include medium-polarity (ethyl acetate) or polar solvents (methanol, ethanol).[3]
-
Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[3]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a rapid extraction process.[3][8]
Caption: Common initial extraction techniques for this compound.
Protocol 1: Bioassay-Guided Fractionation from Fraxinus rhynchophylla
This protocol focuses on isolating compounds based on their biological activity, such as the inhibition of inducible nitric oxide synthase (iNOS).[4]
-
Extraction: Prepare a water (H₂O) extract of the dried and powdered barks of Fraxinus rhynchophylla.
-
Fractionation: Subject the crude aqueous extract to a series of chromatographic steps. This typically involves partitioning the extract between immiscible solvents (e.g., water and ethyl acetate) to separate compounds by polarity.
-
Activity-Guided Isolation: Test the resulting fractions for iNOS inhibitory activity in a relevant cell model (e.g., LPS-stimulated RAW 264.7 macrophages).[4]
-
Purification: Further purify the most active fractions using techniques like column chromatography (e.g., silica gel) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]
Protocol 2: General Solvent Partitioning and Column Chromatography
This is a widely applicable method for purifying coumarins from crude plant extracts.[3]
-
Initial Extraction: Extract the dried plant material with a polar solvent such as methanol (MeOH).
-
Solvent Partitioning (Liquid-Liquid Extraction): Concentrate the methanolic extract and partition it sequentially with solvents of increasing polarity, such as diethyl ether, chloroform, and n-butanol. This compound will partition into the moderately polar fractions (e.g., diethyl ether or chloroform).[3]
-
Column Chromatography: Concentrate the this compound-rich fraction and apply it to a silica gel column.
-
Elution: Elute the column with a gradient solvent system. A common system is a gradient of ethyl acetate in chloroform or petroleum ether.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
Caption: General workflow for this compound purification.
Protocol 3: Solid-Phase Extraction (SPE) for Purification
SPE is a modern, rapid, and efficient technique for purifying or fractionating extracts.[8][9]
-
Sorbent Selection: Choose an appropriate SPE cartridge. For coumarins, a normal-phase (e.g., silica) or reversed-phase (e.g., C18) sorbent can be used depending on the solvent system.
-
Conditioning: Condition the cartridge by passing a suitable solvent (e.g., methanol followed by water for reversed-phase) through it.
-
Sample Loading: Dissolve the crude or partially purified extract in a minimal amount of an appropriate solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove highly non-polar or polar impurities.
-
Elution: Elute this compound from the cartridge using a stronger solvent or a mixture of solvents. Stepwise elution with increasing solvent polarity allows for fine fractionation.[8]
Biological Activity and Signaling Pathways
This compound and related coumarins exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antibacterial effects.[3][5][10] The anti-inflammatory effects of coumarins are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While specific pathways for this compound are still under investigation, data from closely related compounds like isothis compound and fraxetin suggest involvement of pathways such as NF-κB and PI3K/Akt.[3][11][12] For instance, isothis compound targets inflammatory mediators including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and tumor necrosis factor-α (TNF-α).[3] this compound has been shown to be an active constituent in inhibiting inducible nitric oxide synthesis.[4]
Caption: Proposed anti-inflammatory mechanism of this compound.
References
- 1. This compound | C11H10O5 | CID 3083616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:525-21-3 | Manufacturer ChemFaces [chemfaces.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solid-phase extraction for purification of alkannin/shikonin samples and isolation of monomeric and dimeric fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Health benefits of fraxetin: From chemistry to medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Fraxidin: A Comprehensive Technical Guide to its Biological and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fraxidin (8-hydroxy-6,7-dimethoxychromen-2-one) is a naturally occurring coumarin derivative found in a variety of medicinal plants, including those from the Fraxinus (ash) and Jatropha genera.[1][2] As a member of the hydroxycoumarin class of compounds, this compound has garnered significant interest within the scientific community for its diverse and potent biological and pharmacological activities.[2][3] This technical guide provides an in-depth overview of the current state of knowledge on this compound, with a focus on its pharmacological properties, underlying mechanisms of action, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a substituted coumarin with the chemical formula C₁₁H₁₀O₅ and a molecular weight of 222.19 g/mol .[2] Its structure features a benzopyrone core with two methoxy groups and one hydroxyl group attached to the benzene ring.[4] These functional groups are critical to its biological activity, particularly its antioxidant and radical scavenging properties.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₅ | [2] |
| Molecular Weight | 222.19 g/mol | [2] |
| IUPAC Name | 8-hydroxy-6,7-dimethoxychromen-2-one | [2] |
| CAS Number | 525-21-3 | [2] |
| Melting Point | 195.00 °C | [5] |
| Boiling Point | 424.20 °C | [5] |
| Solubility | Slightly soluble in water | [3] |
Pharmacological Activities
This compound has been reported to exhibit a wide range of pharmacological effects, including antibacterial, antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. The following sections detail the available quantitative data and underlying mechanisms for each of these properties.
Antibacterial Activity
This compound has demonstrated inhibitory activity against various bacterial strains. Notably, it has been shown to be effective against Bacillus subtilis.[1]
| Bacterial Strain | Concentration | Inhibition Zone | Reference |
| Bacillus subtilis | 20 µ g/disk | 12 mm | [1] |
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a characteristic conferred by its phenolic hydroxyl group.[5] This activity is crucial in mitigating oxidative stress, which is implicated in a multitude of chronic diseases.
Quantitative data on the antioxidant activity of this compound, such as IC50 values from DPPH and ABTS assays, are not extensively reported in the currently available literature. Further research is required to quantify these effects comprehensively.
Anti-inflammatory Activity
This compound is believed to exert anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. While specific quantitative data for this compound is limited, the structurally similar compound, Fraxetin, has been shown to suppress the production of pro-inflammatory cytokines.[6]
Specific IC50 values for this compound in various anti-inflammatory assays are not well-documented in the public domain and represent a gap in the current research landscape.
Neuroprotective Activity
Emerging evidence suggests that this compound and related coumarins may possess neuroprotective properties. These effects are likely linked to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage caused by oxidative stress and inflammation.[7]
Quantitative data, such as EC50 values for neuroprotection, are not yet available for this compound.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies on the related compound, Fraxetin, have shown that it can inhibit the proliferation of cancer cells and induce apoptosis.[6] The proposed mechanisms involve the modulation of signaling pathways that regulate cell growth and survival.[6]
Specific IC50 values for this compound against various cancer cell lines are not widely reported in the literature, indicating a need for further investigation.
Mechanisms of Action: Signaling Pathways
The pharmacological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways. While much of the detailed pathway analysis has been conducted on the closely related compound Fraxetin, these findings provide a strong basis for understanding the likely mechanisms of this compound.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. It is hypothesized that this compound may inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Fraxetin has been shown to inactivate this pathway in cancer cells, suggesting a similar mechanism for this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
Experimental Protocols
This section provides an overview of the methodologies typically employed to evaluate the biological and pharmacological properties of this compound.
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Caption: Experimental workflow for the DPPH radical scavenging assay.
Future Directions
While this compound shows considerable promise as a bioactive compound, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Quantitative Pharmacological Studies: Comprehensive studies are needed to determine the IC50 and EC50 values of this compound in a variety of assays to quantify its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.
-
In Vivo Studies: The majority of the current data is from in vitro studies. In vivo animal models are required to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
-
Mechanism of Action: Further research is needed to precisely delineate the molecular targets and signaling pathways directly modulated by this compound.
-
Structure-Activity Relationship (SAR) Studies: SAR studies could help in the design and synthesis of more potent and selective this compound derivatives.
Conclusion
This compound is a promising natural compound with a diverse range of pharmacological properties. Its demonstrated antibacterial activity and the suggested antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, likely mediated through the modulation of key signaling pathways, make it a compelling candidate for further investigation in the context of drug discovery and development. The in-depth technical information and experimental frameworks provided in this guide are intended to facilitate and inspire future research into this intriguing molecule.
References
- 1. Fraxetin Suppresses Cell Proliferation and Induces Apoptosis through Mitochondria Dysfunction in Human Hepatocellular Carcinoma Cell Lines Huh7 and Hep3B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Nrf2-mediated therapeutic effects of dietary flavones in different diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. The PI3K/AKT pathway promotes fracture healing through its crosstalk with Wnt/β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
An In-depth Technical Guide to Fraxidin Derivatives and Related Coumarin Compounds
Introduction
Coumarins are a significant class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom.[1] Their diverse pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, have positioned them as valuable scaffolds in drug discovery.[1][2] Among these, this compound (8-hydroxy-6,7-dimethoxycoumarin) and its related compounds, such as Isothis compound and Fraxetin, have garnered substantial interest for their therapeutic potential.[3][4] This document provides a comprehensive technical overview of this compound derivatives, focusing on their biological activities, mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.
This compound is a hydroxycoumarin that has been isolated from various plants, including Jatropha podagrica and species of Fraxinus (ash).[5][6] Its structural congeners, like Isothis compound (7-hydroxy-6,8-dimethoxy coumarin), often co-exist in nature and share a broad spectrum of biological activities, targeting key signaling pathways involved in inflammation, cancer, and neurodegeneration.[3][7]
Biological Activities and Mechanisms of Action
This compound and its related coumarins modulate multiple signaling pathways, contributing to their wide range of pharmacological effects. These compounds are known to influence inflammatory cascades, cell survival and proliferation pathways, and oxidative stress responses.
Anti-inflammatory and Immunomodulatory Effects
This compound derivatives exhibit potent anti-inflammatory properties by targeting key inflammatory mediators. Isothis compound, for example, has been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[3][8] The primary mechanism involves the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[3] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the NF-κB pathway, leading to the transcription of inflammatory genes. This compound derivatives can suppress the activation of NF-κB, thereby downregulating the expression of TNF-α and other inflammatory molecules.[3]
Neuroprotective Properties
The neuroprotective effects of these coumarins are attributed to their anti-inflammatory and antioxidant activities, which are crucial in combating neurodegenerative diseases like Parkinson's disease.[8][9] Isothis compound has been shown to mitigate LPS-induced microglial activation, inflammation, and damage to dopaminergic neurons.[8] One of the key mechanisms is the activation of pro-survival signaling pathways such as the PI3K/Akt pathway.[10] Activation of this pathway promotes neuronal survival and protects against apoptosis and oxidative stress-induced cell death.
Anticancer Activity
Certain coumarin derivatives demonstrate anticancer properties by inhibiting cell proliferation and survival in cancer cells.[3] Isothis compound has shown antiproliferative effects on human colon cancer cell lines (HT-29 and SW-480).[3] This effect is mediated through the inhibition of the same Akt kinase that is involved in neuroprotection.[3] In many cancers, the Akt pathway is overactive, promoting uncontrolled cell growth and survival. By inhibiting Akt, Isothis compound can halt this process and induce cell death.[3]
Antioxidant Effects
Many coumarins, including Fraxetin and Daphnetin, are potent antioxidants.[11][12] They can scavenge free radicals directly, as demonstrated in DPPH assays, and inhibit lipid peroxidation.[11][12] This antioxidant activity contributes significantly to their anti-inflammatory and neuroprotective effects by reducing oxidative stress, a common factor in many chronic diseases.[13][14]
Antiviral and Antibacterial Activity
This compound has demonstrated antibacterial activity against Bacillus subtilis.[5] While specific data on the antiviral properties of this compound is limited, the broader class of coumarins and related flavonoids are known to possess antiviral activities against a range of viruses by targeting various stages of the viral life cycle.[15][16][17]
Quantitative Pharmacological Data
The biological activities of this compound and its derivatives have been quantified in various studies. The following tables summarize the key findings.
Table 1: Anticancer and Antibacterial Activity
| Compound | Biological Activity | Model / Target | Result | Reference |
|---|---|---|---|---|
| This compound | Antibacterial | Bacillus subtilis | 12 mm inhibition zone (at 20 µ g/disk ) | [5] |
| Isothis compound | Antiproliferative | HT-29 colon cancer cells | IC50: 40 µM (24h treatment) | [3] |
| Isothis compound | Antiproliferative | SW-480 colon cancer cells | IC50: 80 µM (24h treatment) |[3] |
Table 2: Antioxidant and Cell Protective Effects
| Compound | Biological Activity | Assay / Model | Result | Reference |
|---|---|---|---|---|
| Fraxin | Cell Protection | H₂O₂-treated HUVECs | 9.3% enhancement of cell viability | [13] |
| This compound methyl ether | Cell Protection | H₂O₂-treated HUVECs | 29.4% enhancement of cell viability | [13] |
| Daphnetin | Antioxidant | DPPH Assay, Lipid Peroxidation | Active | [11][12] |
| Fraxetin | Antioxidant | DPPH Assay, Lipid Peroxidation | Active | [11][12] |
| Scopoletin | Antioxidant | DPPH Assay | Active | [11] |
| Esculin | Antioxidant | DPPH Assay | Active |[11] |
Synthesis and Experimental Protocols
General Synthesis of Coumarin Derivatives
The synthesis of coumarins can be achieved through various methods, often involving the condensation of a phenol with a β-ketoester (Pechmann condensation) or the reaction of a salicylaldehyde derivative with a phenylacetic acid derivative (Perkin reaction).[18][19] For this compound and its derivatives, substituted benzaldehydes are common precursors.[3][7]
Protocol: Perkin Reaction for Coumarin Synthesis [19]
-
Reaction Setup: A mixture of a salicylaldehyde derivative, a phenylacetic acid derivative, acetic anhydride, and trimethylamine is prepared in a reaction vessel.
-
Heating: The mixture is heated to approximately 100°C and maintained until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, a sodium bicarbonate (NaHCO₃) solution is added to the mixture to precipitate the crude product.
-
Filtration and Drying: The precipitate is collected by filtration, washed with water, and dried.
-
Deacetylation (if applicable): Acetyl protecting groups are removed by treating the compound with a solution of sodium hydroxide (NaOH) in methanol.
-
Acidification: The solution is then acidified with hydrochloric acid (HCl) to precipitate the final hydroxylated coumarin.
-
Final Purification: The final product is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity (>95%).
Key Experimental Assays
Protocol: In Vitro Anti-inflammatory Assay [3][8]
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) or other relevant cell types are cultured in appropriate media until they reach 80-90% confluency.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Isothis compound at 10, 20, 40 µM) for 1-2 hours.
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS, e.g., 1 µg/mL) to the cell media. A control group without LPS and a vehicle control group are included.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Analysis of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of secreted cytokines (TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis of Signaling Pathways: Cell lysates are prepared to analyze the activation of key signaling proteins (e.g., phosphorylation of IKK, degradation of IκBα, nuclear translocation of NF-κB p65) via Western Blot.
Protocol: DPPH Free Radical Scavenging Assay [11][12]
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Test compounds are dissolved in methanol at various concentrations.
-
Reaction: The test compound solutions are mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and DPPH is also prepared.
-
Incubation: The mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement: The absorbance of the solutions is measured at ~517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test samples to the control. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Conclusion
This compound, along with its derivatives and related coumarins like Isothis compound and Fraxetin, represents a class of natural compounds with significant and diverse pharmacological potential. Their ability to modulate critical signaling pathways such as NF-κB and PI3K/Akt underpins their potent anti-inflammatory, neuroprotective, and anticancer activities. The quantitative data underscores their efficacy, often in the micromolar range. The established synthesis and experimental protocols provide a solid foundation for further research and development. As multi-target agents with low toxicity profiles, this compound derivatives are promising candidates for the development of new therapeutics to treat a range of chronic and infectious diseases.[3][13] Future work should focus on optimizing their bioavailability, conducting further in vivo studies, and exploring their full therapeutic scope.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Grapefruit Effect: Interaction between Cytochrome P450 and Coumarin Food Components, Bergamottin, this compound and Osthole. X-ray Crystal Structure and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. extrasynthese.com [extrasynthese.com]
- 7. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective potential of isothis compound: Alleviating parkinsonian symptoms, inflammation and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Hesperidin as Therapeutic Agent in the Treatment of Brain Disorders: Preclinical Evidence-based Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and intestinal anti-inflammatory effects of plant-derived coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural compounds,fraxin and chemicals structurally related to fraxin protect cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antiviral Properties of Flavonoids and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fraxidin Antioxidant Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxidin is a naturally occurring coumarin derivative found in various plants. Coumarins as a class of compounds have garnered significant interest for their diverse biological activities, including their potential as antioxidants. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. This document provides detailed protocols for assessing the antioxidant activity of this compound using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.
Principle of the Assays
DPPH Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The DPPH radical is a dark purple-colored crystalline powder that forms a stable free radical in solution. In the presence of an antioxidant, the DPPH radical is reduced to diphenylpicrylhydrazine, a colorless compound. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the antioxidant.
FRAP Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The assay utilizes a colorless ferric complex (Fe³⁺-TPTZ) which, in the presence of an antioxidant, is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ). The intensity of the blue color, measured by the absorbance at 593 nm, is directly proportional to the reducing power of the antioxidant.
Data Presentation
While specific quantitative data for the antioxidant activity of this compound is not extensively available in the current literature, the following tables provide a template for data presentation and include comparative data for other structurally related coumarins to offer a frame of reference.
Table 1: DPPH Radical Scavenging Activity of this compound and Reference Compounds
| Compound | Test Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| This compound | User Defined | User Determined | User Determined |
| Scopoletin | 45 | 63.79% | Not Reported |
| Ascorbic Acid (Standard) | User Defined | User Determined | User Determined |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound and Reference Compounds
| Compound | Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µmol Fe²⁺/g) | Trolox Equivalents (µM) |
| This compound | User Defined | User Determined | User Determined | User Determined |
| Scopoletin (in Coriander leaves) | Not specified | Not specified | 64905.90 | Not Reported |
| Trolox (Standard) | User Defined | User Determined | User Determined | User Determined |
Experimental Protocols
DPPH Radical Scavenging Assay Protocol
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Preparation of Ascorbic Acid Standard: Prepare a stock solution of ascorbic acid (1 mg/mL) in methanol and dilute to the same concentration range as this compound.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound or ascorbic acid solutions to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of methanol instead of the sample solution, followed by 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
-
-
Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting a graph of the percentage of inhibition against the concentration of this compound. The IC50 value is then calculated from the graph.[1]
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
Materials:
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Sodium acetate trihydrate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (for standard curve)
-
Trolox (as a positive control)
-
Distilled water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath
Procedure:
-
Preparation of FRAP Reagent:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of distilled water. Adjust the pH to 3.6 with glacial acetic acid and make up the final volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.
-
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water). Prepare serial dilutions to obtain various concentrations.
-
Preparation of Ferrous Sulfate Standard Curve: Prepare a series of ferrous sulfate solutions in distilled water (e.g., 100, 200, 400, 600, 800, 1000 µM).
-
Assay Procedure:
-
Add 20 µL of the different concentrations of this compound, standard ferrous sulfate solutions, or Trolox to separate wells of a 96-well plate.
-
Add 180 µL of the pre-warmed working FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the concentration of Fe²⁺ in the sample wells using the standard curve.
-
The FRAP value is expressed as µmol of Fe²⁺ equivalents per gram of the sample.
-
Visualizations
Experimental Workflow
Caption: Experimental workflows for DPPH and FRAP antioxidant activity assays.
Antioxidant Mechanism of this compound
Caption: Conceptual diagram of this compound's free radical scavenging mechanism.
References
Application Notes and Protocols: Investigating the Neuroprotective Effects of Fraxidin in the SH-SY5Y Cell Line
Disclaimer: As of November 2025, a thorough review of scientific literature did not yield any direct studies on the neuroprotective effects of Fraxidin specifically in the SH-SY5Y human neuroblastoma cell line. The following application notes and protocols are therefore hypothetical and based on the known neuroprotective mechanisms of structurally related coumarin compounds, such as Fraxetin and Isothis compound, in other neuronal cell models. These protocols are intended to serve as a comprehensive guide for researchers and drug development professionals to investigate the potential neuroprotective properties of this compound.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The SH-SY5Y neuroblastoma cell line is a widely used in vitro model to study neuroprotective mechanisms due to its human origin and ability to differentiate into a mature neuronal phenotype. This compound, a natural coumarin, is structurally similar to compounds like Fraxetin and Isothis compound, which have demonstrated neuroprotective effects by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells. It is hypothesized that this compound may exert similar protective effects in SH-SY5Y cells, potentially through the modulation of key signaling pathways such as PI3K/Akt and Nrf2/HO-1. These pathways are crucial for cell survival and antioxidant defense.
Summary of Hypothetical Quantitative Data
The following tables present the expected outcomes from key experiments designed to evaluate the neuroprotective effects of this compound against a neurotoxin (e.g., H₂O₂ or MPP⁺) in SH-SY5Y cells.
Table 1: Cell Viability (MTT Assay)
| Treatment Group | Concentration | Expected Outcome (as % of Control) |
| Control (Vehicle) | - | 100% |
| Neurotoxin | (e.g., 200 µM H₂O₂) | Decreased (e.g., ~50%) |
| This compound | 10 µM | No significant change |
| This compound | 25 µM | No significant change |
| This compound | 50 µM | No significant change |
| Neurotoxin + this compound | 10 µM | Increased vs. Neurotoxin |
| Neurotoxin + this compound | 25 µM | Significantly Increased vs. Neurotoxin |
| Neurotoxin + this compound | 50 µM | Highly Significantly Increased vs. Neurotoxin |
Table 2: Intracellular Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)
| Treatment Group | Concentration | Expected Outcome (as % of Control) |
| Control (Vehicle) | - | 100% |
| Neurotoxin | (e.g., 200 µM H₂O₂) | Increased (e.g., >200%) |
| Neurotoxin + this compound | 10 µM | Decreased vs. Neurotoxin |
| Neurotoxin + this compound | 25 µM | Significantly Decreased vs. Neurotoxin |
| Neurotoxin + this compound | 50 µM | Highly Significantly Decreased vs. Neurotoxin |
Table 3: Apoptosis Rate (Annexin V-FITC / PI Staining)
| Treatment Group | Concentration | Expected Outcome (% Apoptotic Cells) |
| Control (Vehicle) | - | Low (e.g., <5%) |
| Neurotoxin | (e.g., 200 µM H₂O₂) | Increased (e.g., >30%) |
| Neurotoxin + this compound | 25 µM | Significantly Decreased vs. Neurotoxin |
| Neurotoxin + this compound | 50 µM | Highly Significantly Decreased vs. Neurotoxin |
Table 4: Western Blot Analysis of Key Signaling Proteins
| Target Protein | Treatment Group | Expected Outcome (Relative Expression) |
| p-Akt/Akt Ratio | Neurotoxin | Decreased |
| Neurotoxin + this compound | Increased vs. Neurotoxin | |
| Nuclear Nrf2 | Neurotoxin | No significant change or slight increase |
| Neurotoxin + this compound | Significantly Increased vs. Neurotoxin | |
| HO-1 | Neurotoxin | Slight Increase |
| Neurotoxin + this compound | Significantly Increased vs. Neurotoxin | |
| Cleaved Caspase-3 | Neurotoxin | Increased |
| Neurotoxin + this compound | Decreased vs. Neurotoxin |
Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
-
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
6-well and 96-well cell culture plates
-
-
Protocol:
-
Culture SH-SY5Y cells in complete DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.
-
For differentiation, seed cells at a density of 1 x 10⁵ cells/mL.
-
After 24 hours, replace the medium with DMEM/F12 containing 1% FBS and 10 µM Retinoic Acid.
-
Incubate for 4-6 days, changing the medium every 2 days.
-
For terminal differentiation (optional), replace the RA-containing medium with serum-free medium containing 50 ng/mL BDNF for an additional 2-3 days. Differentiated cells will exhibit a neuronal morphology with extended neurites.
-
Induction of Neurotoxicity
-
Materials:
-
Differentiated SH-SY5Y cells
-
This compound (dissolved in DMSO, final DMSO concentration <0.1%)
-
Neurotoxin (e.g., H₂O₂, MPP⁺)
-
Serum-free medium
-
-
Protocol:
-
Pre-treat differentiated SH-SY5Y cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 2-4 hours.
-
Introduce the neurotoxin (e.g., 200 µM H₂O₂ for oxidative stress, or 1 mM MPP⁺ for a Parkinson's disease model) to the culture medium.
-
Co-incubate for 24 hours before proceeding with subsequent assays.
-
Cell Viability Assessment (MTT Assay)
-
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
After the 24-hour treatment period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Materials:
-
Treated cells in a 96-well black plate
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
PBS
-
Fluorescence microplate reader
-
-
Protocol:
-
After treatment, wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Materials:
-
Treated cells from 6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells by trypsinization and collect the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis
-
Materials:
-
Treated cells from 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (p-Akt, Akt, Nrf2, HO-1, Cleaved Caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Protocol:
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.
-
Visualizations: Signaling Pathways and Workflows
Caption: Experimental workflow for investigating this compound's neuroprotection.
Application Notes and Protocols for Inhibiting Nitric Oxide (NO) Production in vitro using Fraxidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fraxidin, a coumarin compound found in various medicinal plants, has garnered interest for its potential anti-inflammatory properties. One of the key mediators in the inflammatory process is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS). Excessive NO production is implicated in the pathophysiology of various inflammatory diseases. These application notes provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on NO production in vitro, utilizing the widely-used murine macrophage cell line, RAW 264.7. The protocols outlined below detail methods for cell culture, induction of NO production, quantification of NO, and assessment of cell viability. Furthermore, the underlying signaling pathways potentially modulated by this compound, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are discussed and visualized.
While direct quantitative data on this compound's inhibition of NO production is limited in publicly available literature, the provided protocols are based on established methods for evaluating similar compounds, such as other flavonoids. Researchers can adapt these protocols to determine the specific inhibitory concentration (e.g., IC50) of this compound. For reference, other flavonoids like quercetin have been shown to inhibit NO production in LPS-stimulated RAW 264.7 cells.[1][2]
Data Presentation
Table 1: Template for Quantitative Data on the Effect of this compound on NO Production and Cell Viability in LPS-stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |
| 0 (Control - no LPS) | 100 | ||
| 0 (LPS only) | 0 | 100 | |
| X₁ | |||
| X₂ | |||
| X₃ | |||
| X₄ | |||
| X₅ | |||
| Positive Control (e.g., L-NMMA) |
X₁-X₅ represent the different concentrations of this compound used in the experiment.
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Cells
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
Inhibition of Nitric Oxide Production Assay
-
Plate cells: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
Measurement of Nitric Oxide Production (Griess Assay)
Nitric oxide production is assessed by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions that are typically mixed fresh:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
-
Reaction: Add 50 µL of Solution A to each well containing the supernatant and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The nitrite concentration is determined using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS group)] x 100
Cell Viability Assay (MTT Assay)
It is crucial to determine whether the observed inhibition of NO production is due to the specific activity of this compound or a result of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure: After collecting the supernatant for the Griess assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining medium in each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells) using the formula: % Cell Viability = (Absorbance of treated group / Absorbance of control group) x 100
Signaling Pathways and Visualizations
LPS stimulation of macrophages activates intracellular signaling cascades, primarily the NF-κB and MAPK pathways, which lead to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). This compound may exert its inhibitory effect on NO production by modulating these pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes like iNOS.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, are also activated by LPS and contribute to the expression of inflammatory mediators. These kinases can regulate the activity of transcription factors involved in iNOS expression.
Caption: Proposed inhibition of the MAPK pathway by this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the inhibitory effect of this compound on NO production in vitro.
Caption: Experimental workflow for this compound's effect on NO production.
Conclusion
These application notes provide a robust framework for investigating the in vitro anti-inflammatory effects of this compound by focusing on its ability to inhibit nitric oxide production in LPS-stimulated macrophages. By following the detailed protocols for cell culture, NO measurement, and cell viability, researchers can generate reliable and reproducible data. The inclusion of diagrams for the putative signaling pathways and the overall experimental workflow offers a clear visual guide to the underlying mechanisms and the practical steps involved. This comprehensive resource is intended to facilitate further research into the therapeutic potential of this compound and other natural compounds in the field of inflammation and drug discovery.
References
Application Note: Quantitative Analysis of Fraxidin using High-Performance Liquid Chromatography (HPLC)
AN-HPLC-001
Introduction
Fraxidin (8-Hydroxy-6,7-dimethoxycoumarin) is a natural coumarin found in various plant species.[1] As a compound of interest in pharmaceutical and botanical research, a reliable and accurate analytical method for its quantification is essential. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound using an analytical standard. The method is suitable for routine quality control and research applications.
Chemical Properties of this compound Analytical Standard
| Property | Value |
| Chemical Name | 8-Hydroxy-6,7-dimethoxycoumarin |
| Synonyms | This compound |
| CAS Number | 525-21-3 |
| Molecular Formula | C₁₁H₁₀O₅ |
| Molecular Weight | 222.19 g/mol |
| Purity (HPLC) | ≥95% |
HPLC Method Parameters
A gradient HPLC method was developed for the optimal separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II LC or equivalent |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 330 nm |
| Run Time | 25 minutes |
Experimental Protocols
Preparation of Standard Stock and Working Solutions
Objective: To prepare a primary stock solution of this compound and a series of working standard solutions for calibration.
Materials:
-
This compound analytical standard (≥95% purity)
-
HPLC-grade Methanol
-
Volumetric flasks (10 mL, 50 mL)
-
Micropipettes
Protocol:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in HPLC-grade Methanol and make up the volume to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with Methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Calibration Curve Construction
Objective: To establish a linear relationship between the concentration of this compound and the detector response.
Protocol:
-
Inject 10 µL of each working standard solution (1, 5, 10, 25, 50, and 100 µg/mL) into the HPLC system.
-
Record the peak area for this compound at each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Precision (RSD %) | < 2.0% |
Sample Analysis Protocol
Objective: To quantify the amount of this compound in an unknown sample.
Materials:
-
Sample containing this compound
-
HPLC-grade Methanol
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Extract this compound from the sample using a suitable solvent (e.g., Methanol) and sonication.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the this compound peak based on the retention time obtained from the standard injections.
-
-
Quantification:
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the equation from the calibration curve.
-
Conclusion
The described RP-HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound in various samples. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The provided protocols offer a step-by-step guide for the preparation of standards, construction of a calibration curve, and analysis of samples.
References
Fraxidin as a Potential Therapeutic Agent for Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathological processes underlying these conditions. Fraxidin, a coumarin compound, is structurally similar to molecules that have demonstrated significant neuroprotective properties. While direct comprehensive data on this compound is still emerging, studies on the closely related coumarin, Fraxetin, provide a strong rationale for investigating this compound's potential. These compounds are known to exert their effects through a multifaceted approach, including the attenuation of oxidative stress, neuroinflammation, and apoptosis, which are key pathological hallmarks of neurodegenerative diseases.
This document provides detailed application notes and experimental protocols based on the known mechanisms of structurally related compounds like Fraxetin, offering a foundational framework for researchers to investigate this compound as a potential therapeutic agent for neurodegenerative diseases.
Mechanisms of Action
This compound is hypothesized to exert its neuroprotective effects through several key mechanisms, primarily inferred from studies on the related compound, Fraxetin:
-
Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, is a critical component of neurodegeneration. This compound is expected to suppress the production of pro-inflammatory cytokines and mediators in activated microglial cells.
-
Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage. This compound likely possesses antioxidant properties, enabling it to scavenge free radicals and upregulate endogenous antioxidant enzymes.
-
Anti-Apoptotic Effects: Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in neurodegenerative disorders. This compound may inhibit apoptotic signaling cascades, thereby promoting neuronal survival.
Data Presentation: Quantitative Data Summary for Fraxetin
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported in vitro efficacy of the structurally similar compound, Fraxetin . This data serves as a valuable reference point for designing experiments with this compound, though it is crucial to determine these values empirically for this compound itself.
| Anti-inflammatory Activity of Fraxetin | |
| Assay | Cell Type |
| Inhibition of LPS-induced pro-inflammatory cytokine expression (iNOS, TNF-α, IL-1β, IL-6) | Primary microglia |
| Cell Viability (CCK-8 Assay) | Primary microglia |
| Antioxidant Activity (General Flavonoids) | | | :--- | :--- | :--- | | Assay | Typical IC50 Range | Reference Compound | | DPPH Radical Scavenging | 10 - 100 µg/mL | Ascorbic Acid, Trolox | | ABTS Radical Scavenging | 10 - 100 µg/mL | Ascorbic Acid, Trolox |
Note: The antioxidant activity of this compound needs to be experimentally determined. The values provided are typical ranges for flavonoids and related phenolic compounds.
Signaling Pathways
This compound is anticipated to modulate key signaling pathways implicated in neuroinflammation and cell survival, based on findings for Fraxetin and other flavonoids.
Figure 1: Hypothesized signaling pathways modulated by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Culture and Treatment
Objective: To culture neuronal and microglial cells and treat them with this compound to assess its effects.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Appropriate cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
Lipopolysaccharide (LPS) for inducing inflammation in microglia
-
Hydrogen peroxide (H₂O₂) for inducing oxidative stress in neurons
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (96-well, 24-well, 6-well)
Protocol:
-
Cell Seeding: Seed neuronal or microglial cells in appropriate culture plates at a predetermined density. Allow cells to adhere and grow for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1%. Replace the existing medium with the this compound-containing medium and incubate for a predetermined time (e.g., 2-24 hours).
-
Induction of Neurotoxicity/Inflammation:
-
For Neuroinflammation: After this compound pre-treatment, add LPS (e.g., 1 µg/mL) to the microglial cell cultures and incubate for the desired duration (e.g., 24 hours).
-
For Oxidative Stress: After this compound pre-treatment, expose neuronal cells to H₂O₂ (e.g., 100 µM) for a specified time (e.g., 6-24 hours).
-
-
Control Groups: Include a vehicle control (medium with DMSO), a positive control (LPS or H₂O₂ alone), and an untreated control.
Figure 2: General experimental workflow for evaluating this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and its potential to protect against neurotoxin-induced cell death.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Pro-inflammatory Cytokines (ELISA)
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant of microglia.
Materials:
-
Culture supernatants from treated microglial cells
-
ELISA kits for specific cytokines (TNF-α, IL-1β, IL-6)
-
Microplate reader
Protocol:
-
Collect the culture supernatants from the treated microglial cells.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.
-
Briefly, this involves adding the supernatants and standards to antibody-coated wells, followed by incubation with a detection antibody and a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Western Blotting for Signaling Proteins
Objective: To analyze the expression and phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (TUNEL Staining)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in neuronal cells.
Materials:
-
Treated cells grown on coverslips or in chamber slides
-
TUNEL assay kit
-
Fluorescence microscope
Protocol:
-
Fix the treated cells with 4% paraformaldehyde.
-
Permeabilize the cells with a permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
Perform the TUNEL reaction according to the manufacturer's protocol, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive (apoptotic) cells.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the initial investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. While direct experimental data for this compound is currently limited, the information available for the structurally related compound Fraxetin suggests that this compound is a promising candidate for neuroprotection. The proposed experiments will enable researchers to systematically evaluate its anti-inflammatory, antioxidant, and anti-apoptotic properties and to elucidate its mechanisms of action. Rigorous experimental validation is essential to establish the therapeutic potential of this compound and to pave the way for its further development.
Troubleshooting & Optimization
Technical Support Center: Optimizing Fraxidin Extraction from Jatropha podagrica
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the extraction yield of Fraxidin from the pods and other parts of Jatropha podagrica.
Frequently Asked Questions (FAQs)
General & Foundational Questions
???+ question "What is this compound and which part of the Jatropha podagrica plant is the best source?"
???+ question "What are the common methods for extracting this compound?"
Optimization & Protocol-Specific Questions
???+ question "How do I choose the optimal solvent for this compound extraction?"
???+ question "My this compound yield is low. How can I troubleshoot this?"
Purity & Stability Questions
???+ question "How can I prevent this compound from degrading during extraction and storage?"
???+ question "My extract contains many impurities. What is the best way to purify this compound?"
Data Summary Tables
Table 1: Comparison of Common Extraction Methods
| Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent at room temperature. | Simple, low cost, suitable for heat-sensitive compounds. | Time-consuming, large solvent volume, potentially lower yield.[1] |
| Soxhlet | Continuous extraction with a refluxing solvent. | More efficient than maceration. | Requires high heat (risk of degradation), long duration, large solvent volume.[2] |
| Ultrasound (UAE) | Acoustic cavitation disrupts cell walls. | High yield, fast, low solvent/energy use, good for thermolabile compounds.[3][4] | Requires specialized equipment, potential for localized heating. |
| Microwave (MAE) | Microwave energy rapidly heats the solvent and matrix. | Extremely fast, high yield, reduced solvent use.[1][5] | Requires microwave-transparent solvents, potential for non-uniform heating. |
Table 2: Example Yield Data for Jatropha podagrica Stem Bark Extraction
| Starting Material | Extraction Method | Solvent(s) | Crude Extract Yield | Purified this compound Yield | Reference |
| 650 g powdered stem bark | Maceration (5 days) | Methanol | 13.0 g (2.0%) | 10.0 mg (from 11.0 g of crude extract) | [6][7] |
| 50.8 g methanol extract | Solvent Partitioning | Hexane, Ethyl Acetate, Water | 13.0 g Ethyl Acetate Fraction (25.6%) | Not specified | [8] |
Experimental Protocols
Protocol 1: Conventional Maceration & Column Chromatography
This protocol is based on methodologies described in the literature for the successful isolation of this compound.[6][7]
1. Preparation of Plant Material:
-
Collect fresh stem bark from Jatropha podagrica.
-
Air-dry the bark in the shade for 7-10 days until brittle.
-
Grind the dried bark into a coarse powder using a mechanical grinder.
2. Maceration (Crude Extraction):
-
Weigh 500 g of the powdered stem bark and place it in a large glass container.
-
Add 2.0 L of methanol to fully submerge the powder.
-
Seal the container and let it stand for 5-7 days at room temperature, with occasional shaking.
-
Filter the mixture through filter paper. Collect the filtrate.
-
Concentrate the filtrate at 50°C using a rotary evaporator to obtain the crude methanol extract.
3. Purification by Column Chromatography:
-
Prepare a silica gel column (e.g., 60-120 mesh).
-
Dissolve a portion of the crude extract (e.g., 10 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Begin elution with 100% n-hexane.
-
Gradually increase the solvent polarity by adding ethyl acetate in increasing ratios (e.g., 95:5, 90:10, 80:20, etc., n-hexane:ethyl acetate).
-
Collect fractions (e.g., 50 mL each) and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions that show a similar TLC profile to pure this compound standard. This compound is expected to elute with a semi-polar mixture, such as 40-60% ethyl acetate in n-hexane.[6]
-
Evaporate the solvent from the combined fractions to yield purified this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) - Optimization Guide
This protocol provides a framework for optimizing UAE based on established principles.[9][10]
1. Preparation:
-
Use finely powdered, dried Jatropha podagrica stem bark.
-
Choose a solvent (e.g., 80% ethanol).
2. Optimization Parameters (Response Surface Methodology is recommended):
-
Sonication Amplitude (Power): Test a range from 60% to 100%. Higher amplitude increases cavitation but may generate more heat.[9]
-
Extraction Time: Test a range from 2 to 15 minutes. UAE is rapid, and prolonged sonication may not significantly increase yield and could cause degradation.[10]
-
Temperature: Maintain a constant temperature during extraction, testing a range from 40°C to 70°C.[10]
-
Solid-to-Solvent Ratio: Test ratios from 1:10 to 1:30 (g/mL).
-
Pulse Cycle: If your equipment allows, test different pulse cycles (e.g., 0.4s on, 0.6s off) to prevent overheating.[9]
3. General Procedure:
-
Combine the powdered bark and solvent in a beaker at your chosen ratio.
-
Place the beaker in the ultrasonic bath or insert the sonicator probe.
-
Run the extraction for the set time, amplitude, and temperature.
-
After extraction, immediately filter the mixture.
-
Analyze the this compound content in the filtrate using HPLC.
-
Compare the results from different parameter combinations to find the optimal conditions that provide the highest yield.
Visualizations & Workflows
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pressurized Liquid Extraction of Coumarins from Fruits of Heracleum leskowii with Application of Solvents with Different Polarity under Increasing Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Assisted Extraction for Food, Pharmacy, and Biotech Industries | Springer Nature Experiments [experiments.springernature.com]
- 4. Ultrasound-Assisted Aqueous Extraction of Biocompounds from Orange Byproduct: Experimental Kinetics and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of microwave-assisted techniques for the extraction of antioxidants from Citrus paradisi Macf. biowastes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.usm.my [web.usm.my]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Extraction of Phenolic Compounds from Psidium cattleianum Leaves: Optimization Using the Response Surface Methodology [mdpi.com]
- 10. mdpi.com [mdpi.com]
Fraxidin Stability Under Different pH and Temperature Conditions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of fraxidin under various experimental conditions. Due to a lack of specific published quantitative data on the degradation kinetics of this compound, this guide offers general principles, troubleshooting advice for common stability issues, and detailed protocols for conducting your own stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses potential issues researchers may encounter during the handling and analysis of this compound.
Q1: My this compound sample shows unexpected degradation upon dissolution. What are the likely causes?
A1: Unexpected degradation of this compound upon dissolution can be attributed to several factors:
-
pH of the Solvent: this compound, as a coumarin derivative, is susceptible to hydrolysis, particularly under alkaline conditions. The lactone ring in the coumarin structure can be opened under basic pH, leading to degradation. Ensure your solvent system has a controlled and appropriate pH.
-
Temperature: Elevated temperatures can accelerate degradation. Avoid heating solutions of this compound unless conducting a specific thermal stress study.
-
Light Exposure: Coumarins can be photosensitive. Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Oxidizing Agents: The presence of oxidizing agents in your solvent or reagents can lead to oxidative degradation of the this compound molecule.
Troubleshooting Steps:
-
Verify Solvent pH: Measure the pH of your solvent system before and after dissolving this compound.
-
Control Temperature: Prepare and store this compound solutions at controlled room temperature or refrigerated, unless otherwise specified by your protocol.
-
Minimize Light Exposure: Work in a dimly lit area or use light-protective containers.
-
Use High-Purity Solvents: Ensure your solvents are free from peroxides and other oxidizing impurities.
Q2: I am observing multiple peaks in my HPLC analysis of a supposedly pure this compound sample. What could be the reason?
A2: The appearance of multiple peaks can indicate the presence of impurities or degradation products.
-
Degradation During Storage: Your stock material may have degraded over time.
-
Degradation in Solution: The conditions of your analytical mobile phase (pH, organic solvent composition) might be causing on-column or in-solution degradation.
-
Incomplete Dissolution: If not fully dissolved, you might observe inconsistent peak areas.
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Subject a small amount of your this compound standard to acidic, basic, oxidative, and photolytic stress conditions to identify potential degradation product peaks.
-
Evaluate Mobile Phase pH: If your mobile phase is alkaline, consider adjusting it to a more neutral or slightly acidic pH to minimize hydrolysis.
-
Check Solution Stability: Analyze your prepared sample solution at several time points (e.g., 0, 2, 4, 8 hours) to see if new peaks appear or if the main peak area decreases over time.
Q3: How do I choose an appropriate buffer system for my experiments involving this compound?
A3: The choice of buffer is critical to maintaining the stability of this compound in solution.
-
pH Range: Select a buffer system that can maintain the desired pH throughout your experiment. Phosphate and acetate buffers are common choices for controlling pH in the slightly acidic to neutral range.
-
Inertness: The buffer components should not react with this compound.
-
Compatibility with Analytical Methods: If you are using LC-MS, ensure your buffer is volatile (e.g., ammonium acetate, ammonium formate).
Recommended Buffer Systems:
-
For pH 3-5: Acetate buffer
-
For pH 6-8: Phosphate buffer
-
For LC-MS applications: Ammonium acetate or ammonium formate buffers
Data on this compound Stability
Currently, there is a lack of publicly available, detailed quantitative data on the degradation kinetics (e.g., rate constants, half-life) of this compound under a systematic range of pH and temperature conditions. Researchers are encouraged to perform their own stability studies to determine these parameters for their specific experimental conditions. The following tables are provided as templates for organizing such data.
Table 1: Effect of pH on this compound Stability at a Constant Temperature
| pH | Buffer System | Temperature (°C) | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation | Half-life (t½) | Degradation Products Observed |
| 3 | Acetate | 25 | |||||
| 5 | Acetate | 25 | |||||
| 7 | Phosphate | 25 | |||||
| 9 | Borate | 25 |
Table 2: Effect of Temperature on this compound Stability at a Constant pH
| Temperature (°C) | pH | Buffer System | Initial Concentration (µg/mL) | Concentration at Time X (µg/mL) | % Degradation | Half-life (t½) | Degradation Products Observed |
| 4 | 7 | Phosphate | |||||
| 25 | 7 | Phosphate | |||||
| 40 | 7 | Phosphate | |||||
| 60 | 7 | Phosphate |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to understand its degradation pathways and to aid in the development of a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV or PDA detector
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M HCl.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Alkaline Hydrolysis:
-
Dissolve a known amount of this compound in 0.1 M NaOH.
-
Keep the solution at room temperature and withdraw aliquots at specified time points (e.g., 30 min, 1, 2, 4 hours).
-
Neutralize each aliquot with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
Repeat the experiment with 1 M NaOH if necessary.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% H₂O₂.
-
Keep the solution at room temperature and monitor for degradation at various time points.
-
Dilute samples with mobile phase for HPLC analysis.
-
Repeat with 30% H₂O₂ if needed.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at, for example, 60°C or 80°C.
-
At various time points, take a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a transparent container) to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples by HPLC at different time points.
-
Protocol 2: Development of a Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its process-related impurities and degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile or Methanol (HPLC grade).
-
Volatile buffer (e.g., ammonium acetate or ammonium formate).
-
Formic acid or acetic acid.
-
Stressed samples from the forced degradation study.
Procedure:
-
Initial Method Scouting:
-
Start with a generic gradient method. For example:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 30 minutes.
-
Flow rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: PDA scan from 200-400 nm, with specific wavelength monitoring based on this compound's UV spectrum (e.g., around 254 nm and 340 nm).
-
-
-
Method Optimization:
-
Inject the unstressed this compound standard and the stressed samples.
-
Analyze the chromatograms for peak shape, resolution between this compound and any degradation products, and retention time.
-
Optimize the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), pH of the aqueous phase, and column temperature to achieve adequate separation (Resolution > 2) for all peaks of interest.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products. Analyze stressed samples and ensure no co-elution using peak purity analysis from the PDA detector.
-
Linearity: Analyze a series of this compound solutions of different concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo mixture.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound stability testing.
Caption: Potential degradation pathways of this compound under different stress conditions.
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
Technical Support Center: Fraxidin and Colorimetric Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Fraxidin in common colorimetric assays. The following information is designed to help you troubleshoot potential issues and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assay?
This compound is a natural compound classified as a hydroxycoumarin and a polyphenol.[1][2] Its chemical structure contains phenolic hydroxyl groups which give it antioxidant and reducing properties.[3][4] These reducing properties are the primary reason for potential interference in assays that rely on redox reactions, such as the MTT and DNS assays. In assays like the Bradford protein assay, polyphenolic compounds are known to interfere with the dye-binding mechanism.[5]
Q2: How does this compound interfere with the MTT assay?
The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7] this compound, being a reducing agent, can directly reduce MTT to formazan in a cell-free environment.[1] This leads to a false positive signal, making it seem like there are more viable cells than there actually are, or masking the cytotoxic effects of a treatment.[8][9]
Q3: Can this compound affect the results of my Bradford protein assay?
Yes, it is highly likely. The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[10] Polyphenolic compounds, like this compound, are known to interfere with this assay.[5] The interference can be caused by the precipitation of proteins by the polyphenols or by direct interaction with the dye, leading to inaccurate protein quantification.
Q4: Is the DNS assay for reducing sugars susceptible to interference from this compound?
The 3,5-dinitrosalicylic acid (DNS) assay is used to quantify reducing sugars. The method involves the reduction of DNS under alkaline conditions by the reducing sugar, which results in a color change.[11] While direct studies on this compound's interference are limited, other compounds with reducing properties, such as certain amino acids, have been shown to interfere with the DNS assay, leading to an overestimation of reducing sugar content.[12] Given this compound's reducing potential, a similar interference is possible.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance in MTT Assay with this compound Treatment
This is a common issue when testing polyphenolic compounds. The likely cause is the direct reduction of MTT by this compound.
Troubleshooting Steps:
-
Run a Cell-Free Control: Prepare wells containing your highest concentration of this compound in culture medium without cells. Add the MTT reagent and solubilizing agent as you would for your experimental samples. If you observe a color change, this confirms direct reduction of MTT by this compound.
-
Subtract Background Absorbance: The absorbance value from your cell-free control can be subtracted from the absorbance values of your experimental wells containing cells and this compound. However, this may not fully account for the interference.
-
Wash Cells Before Adding MTT: After incubating your cells with this compound, carefully aspirate the medium, and wash the cells with sterile PBS twice before adding the MTT reagent in a fresh, this compound-free medium. This helps to remove any extracellular this compound.
-
Consider an Alternative Assay: If interference persists, consider using a non-redox-based cytotoxicity assay, such as the Sulforhodamine B (SRB) assay, which measures protein content, or a method that directly counts viable cells (e.g., Trypan Blue exclusion assay).
Issue 2: Inaccurate Protein Quantification with Bradford Assay in the Presence of this compound
If you suspect this compound is interfering with your Bradford assay, the following steps can help you obtain more accurate results.
Troubleshooting Steps:
-
Include a "this compound-only" Blank: Prepare a blank sample containing the same concentration of this compound as in your experimental samples, but without any protein. Use this to zero your spectrophotometer. This can help to correct for any absorbance of this compound itself at the assay wavelength.
-
Protein Precipitation: To separate the protein from the interfering this compound, you can precipitate the protein using trichloroacetic acid (TCA) or acetone.[13] After precipitation, the protein pellet is washed and then resolubilized in a buffer compatible with the Bradford assay.
-
Use a Polyphenol Removal Column: Polyvinylpolypyrrolidone (PVPP) columns can be used to specifically bind and remove polyphenolic compounds like this compound from your sample before protein quantification.[14]
-
Alternative Protein Assays: The bicinchoninic acid (BCA) assay is also susceptible to interference from reducing agents.[15] A detergent-compatible assay or a Lowry assay with appropriate controls might be considered, though they also have their own sets of interfering substances.
Experimental Protocols
Key Experiment: Cell-Free MTT Reduction Control
This protocol is essential to determine if this compound directly reduces the MTT reagent.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add cell culture medium to a set of wells.
-
Add serial dilutions of your this compound stock solution to these wells to achieve the same final concentrations used in your cell-based experiments. Include a vehicle control (medium with DMSO only).
-
Add MTT reagent (final concentration typically 0.5 mg/mL) to each well.
-
Incubate the plate for the same duration as your cell-based MTT assay (e.g., 2-4 hours) at 37°C.
-
Add the solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Data Presentation:
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) |
| 0 (Vehicle Control) | Insert Value |
| 1 | Insert Value |
| 10 | Insert Value |
| 50 | Insert Value |
| 100 | Insert Value |
| Table 1: Example data table for cell-free MTT reduction by this compound. |
Key Experiment: Protein Precipitation for Bradford Assay
This protocol describes how to remove interfering substances like this compound before protein quantification.
Methodology:
-
Take a known volume of your sample containing protein and this compound.
-
Add an equal volume of 20% (w/v) Trichloroacetic Acid (TCA).
-
Vortex briefly and incubate on ice for 30 minutes to precipitate the protein.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant which contains the this compound.
-
Wash the protein pellet by adding ice-cold acetone and centrifuging again. Repeat this wash step.
-
Air-dry the pellet to remove residual acetone.
-
Resuspend the protein pellet in a buffer compatible with the Bradford assay (e.g., PBS or a mild detergent solution).
-
Proceed with the Bradford assay according to the manufacturer's instructions.
Visualizations
Caption: Workflow of potential MTT assay interference by this compound.
Caption: Troubleshooting workflow for Bradford assay interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]
- 8. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 9. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. interchim.fr [interchim.fr]
- 14. Development of a Rapid and Simple Method to Remove Polyphenols from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Fraxidin during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of Fraxidin during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as 8-hydroxy-6,7-dimethoxycoumarin, is a type of hydroxycoumarin found in various plants.[1] It is a weakly acidic compound and is only slightly soluble in water. These properties are important to consider when selecting solvents and purification methods.
Q2: What are the common methods for extracting this compound from plant material?
Common extraction methods for coumarins like this compound include maceration, reflux, ultrasonic-assisted extraction, and microwave-assisted extraction.[2] The choice of method can depend on the stability of the compound and the equipment available. Alcohols, such as methanol and ethanol, are frequently used as extraction solvents due to their ability to dissolve a wide range of natural products.[3]
Q3: What are typical recovery rates for this compound or similar compounds?
While specific recovery rates for this compound can vary widely depending on the source material and purification scale, studies on similar compounds provide a useful benchmark. For example, a study on Isothis compound, a related coumarin, reported a recovery of 93.79% using macroporous resins.[2] Another study on the purification of neohesperidin saw a recovery of 68.97% after an initial cleanup with macroporous resin.[4] It's important to note that every additional purification step will result in some loss of the target compound.[5]
Q4: Can this compound degrade during the purification process?
Yes, this compound can be susceptible to degradation. Like many natural products, coumarins can be sensitive to factors such as heat, light, oxygen, and extreme pH conditions.[6] For instance, prolonged exposure to high temperatures during solvent evaporation or decoction can lead to chemical transformations and loss of product.[3][6] It is advisable to protect the sample from light and use controlled temperatures during concentration steps.[6]
Troubleshooting Guide: Low this compound Recovery
Low recovery of this compound can occur at various stages of the purification process. The following guide addresses common issues and provides systematic solutions.
Problem 1: Inefficient Initial Extraction
Symptoms:
-
Low concentration of this compound in the crude extract, as determined by analytical methods like HPLC.
-
The remaining plant material still contains a significant amount of the target compound.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Polarity | This compound is a moderately polar compound. The polarity of the extraction solvent should be matched accordingly. For high-fat content samples, a less polar solvent like ethanol or acetone might be more effective than methanol or water.[6] Consider performing sequential extractions with solvents of increasing polarity. |
| Insufficient Solvent-to-Solid Ratio | A low solvent volume may not be sufficient to extract the compound effectively. Increasing the solvent-to-solid ratio can improve the extraction yield.[3] |
| Inadequate Extraction Time or Method | The extraction may not have reached equilibrium.[3] Increase the extraction time or employ more efficient methods like sonication or microwave-assisted extraction to enhance efficiency.[2][6] |
| Improper Particle Size of Plant Material | If the plant material is not ground finely enough, the solvent cannot effectively penetrate the plant tissue. Generally, a finer particle size leads to better extraction results.[3] |
Problem 2: Loss of this compound During Chromatographic Purification
Symptoms:
-
Low amounts of this compound detected in the collected fractions after column chromatography (e.g., using macroporous resin or silica gel).
-
Significant amount of this compound is found in the column wash or stripping solutions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Binding to the Column | The sample may have the wrong pH or buffer conditions for the chosen resin.[7] For macroporous resins, where adsorption is often based on hydrogen bonding and other interactions, ensuring the sample is loaded under optimal pH and solvent conditions is critical.[8] |
| Exceeded Binding Capacity of the Resin | The amount of crude extract loaded onto the column is too high for the amount of stationary phase. Use a larger column or reduce the sample load.[7] |
| Insufficient Column Activation/Equilibration | For solid-phase extraction (SPE) or macroporous resin columns, insufficient activation or equilibration can lead to poor and unstable adsorption of the target analyte.[6] Ensure the column is properly prepared according to the manufacturer's protocol. |
| Incomplete Elution | The elution solvent may not be strong enough to desorb this compound completely from the column.[6] Increase the polarity of the elution solvent (e.g., increase the percentage of methanol or ethanol in the mobile phase) or increase the total elution volume.[6][9] |
| Irreversible Adsorption or Degradation on Column | This compound may be degrading on the stationary phase, especially if it is highly acidic or basic. It might also be adsorbing irreversibly. Test the stability of this compound in the presence of the stationary phase material under the chosen conditions. |
Problem 3: Degradation of this compound During Processing
Symptoms:
-
Appearance of new, unexpected peaks in analytical chromatograms (e.g., UPLC, LC-MS) of processed samples.
-
A decrease in the total amount of this compound over time, even without purification steps.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Thermal Degradation | High temperatures during solvent evaporation (e.g., rotary evaporation) can cause degradation.[6] Use a lower water bath temperature and apply a vacuum to facilitate solvent removal at a lower boiling point. |
| Oxidative Degradation | Exposure to oxygen, especially in the presence of light or metal ions, can degrade the compound.[6] Consider adding antioxidants, working under an inert atmosphere (e.g., nitrogen gas), and using amber glassware or covering equipment with foil to protect from light.[6] |
| pH Instability | Extreme pH values during acid-base extraction or other steps can lead to hydrolysis or other chemical reactions.[10] Determine the pH stability of this compound and ensure that the pH of all solutions is maintained within a stable range. |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
-
Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Maceration: Soak the powdered material in 80% ethanol at a 1:20 solid-to-solvent ratio (g/mL) for 24 hours at room temperature, with occasional stirring.
-
Ultrasonic-Assisted Extraction: Suspend the powdered material in 80% ethanol (1:20 g/mL ratio) and place it in an ultrasonic bath for 30-60 minutes at a controlled temperature.
-
-
Filtration: Filter the mixture through filter paper or cheesecloth to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
-
Resin Pre-treatment: Soak the macroporous resin (e.g., AB-8 or D101) in 96% ethanol for 24 hours to remove any residual monomers.[8] Wash thoroughly with deionized water until the eluent is clear.
-
Column Packing and Equilibration: Pack a glass column with the pre-treated resin. Equilibrate the column by washing with 3-5 bed volumes (BV) of deionized water.
-
Sample Loading: Dissolve the crude extract in a small amount of the equilibration solvent (deionized water). Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 BV/hour).
-
Washing: Wash the column with 3-5 BV of deionized water to remove impurities like sugars and salts.
-
Elution: Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol). Collect fractions of a fixed volume.
-
Analysis: Analyze the collected fractions using an appropriate analytical method (e.g., TLC or HPLC) to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the pure fractions and concentrate them using a rotary evaporator as described previously.
Visual Troubleshooting and Workflows
The following diagrams illustrate the logical flow for troubleshooting low recovery and a typical purification workflow.
Caption: Troubleshooting workflow for low this compound recovery.
Caption: General experimental workflow for this compound purification.
References
- 1. This compound | C11H10O5 | CID 3083616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. welchlab.com [welchlab.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: HPLC Method Development for Fraxidin Quantification in Plant Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Fraxidin in plant extracts. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions: Analyte interaction with active sites (e.g., residual silanols) on the stationary phase. This is a common issue with coumarins. | - Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of this compound or residual silanols on the column. For acidic compounds, a lower pH (e.g., adding 0.1% formic or acetic acid) is often beneficial. - Use an End-Capped Column: Employ a C18 or C8 column with end-capping to minimize interactions with residual silanols. - Add a Competitive Agent: Incorporate a small amount of a competitive agent like triethylamine (TEA) into the mobile phase to block active sites. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the Sample: Reduce the concentration of the plant extract before injection. - Decrease Injection Volume: Inject a smaller volume of the sample. | |
| Mismatched Injection Solvent: The solvent used to dissolve the sample has a significantly different strength than the mobile phase. | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the extracted sample in the initial mobile phase composition. | |
| Baseline Noise or Drift | Contaminated Mobile Phase: Impurities in the solvents or additives. | - Use HPLC-Grade Solvents: Ensure all solvents (e.g., acetonitrile, methanol, water) are of HPLC grade. - Freshly Prepare Mobile Phase: Prepare the mobile phase daily and filter it through a 0.45 µm or 0.22 µm membrane filter. - Degas Mobile Phase: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases. |
| Detector Lamp Issue: The UV detector lamp is nearing the end of its lifespan. | - Check Lamp Energy: Monitor the lamp energy or intensity. Replace the lamp if it is low. | |
| Column Contamination: Accumulation of non-eluting compounds from the plant extract on the column. | - Implement a Column Wash Step: After each run or batch, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. - Use a Guard Column: Install a guard column before the analytical column to protect it from strongly retained matrix components. | |
| Inconsistent Retention Times | Fluctuations in Mobile Phase Composition: Inaccurate mixing of solvents in a gradient or isocratic system. | - Ensure Proper Solvent Mixing: Prime the pumps and ensure the solvent lines are free of air bubbles. If preparing the mobile phase manually, ensure accurate measurements. |
| Temperature Variations: Fluctuations in the ambient or column temperature. | - Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment. | |
| Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection. | - Increase Equilibration Time: Allow the column to equilibrate for at least 10-15 column volumes with the initial mobile phase before the first injection. | |
| Low Sensitivity or No Peak | Incorrect Detection Wavelength: The UV detector is not set at the maximum absorbance wavelength (λmax) of this compound. | - Determine this compound's λmax: Scan a standard solution of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector to determine its λmax. While a specific validated value is not readily available in all literature, a chromatogram of a Fraxinus extract suggests that monitoring around 260 nm may be a suitable starting point[1]. The UV absorption spectra of coumarins generally show significant absorbance in the 250-350 nm range. |
| Sample Degradation: this compound may be unstable under certain extraction or storage conditions. | - Optimize Extraction Conditions: Investigate the stability of this compound under different extraction solvents, temperatures, and durations.[2] - Proper Sample Storage: Store extracts and standard solutions in a cool, dark place to prevent degradation. Check the stability of standard and sample solutions over time.[3] |
Frequently Asked Questions (FAQs)
1. What is a suitable starting point for developing an HPLC method for this compound quantification?
A reversed-phase HPLC method is a good starting point. Here is a suggested initial setup:
-
Column: A C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with an acidifier (e.g., 0.1% formic acid or acetic acid).
-
Solvent B: Acetonitrile or methanol. A gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B is often effective for separating compounds in a plant extract.
-
-
Detection: UV detection at the λmax of this compound. A wavelength of around 260 nm can be a starting point based on chromatograms of Fraxinus extracts[1]. It is highly recommended to determine the specific λmax using a pure standard of this compound.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
2. How should I prepare plant samples for this compound analysis?
A common method for extracting coumarins from plant material is solvent extraction.
-
Grind the Plant Material: Dry and grind the plant material (e.g., bark, leaves) to a fine powder to increase the surface area for extraction.
-
Solvent Extraction: Macerate or sonicate the powdered plant material with a suitable solvent. Methanol, ethanol, or mixtures of these with water are commonly used for extracting phenolic and coumarinic compounds.
-
Filtration: Filter the extract through a syringe filter (e.g., 0.45 µm or 0.22 µm) before injecting it into the HPLC system to remove particulate matter that could clog the column.
3. What are the key parameters to consider for method validation?
According to ICH guidelines, a validated HPLC method should demonstrate:
-
Specificity: The ability to accurately measure the analyte in the presence of other components in the sample matrix.
-
Linearity: The linear relationship between the concentration of the analyte and the detector response.
-
Range: The concentration range over which the method is linear, accurate, and precise.
-
Accuracy: The closeness of the measured value to the true value. This is often assessed by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be detected but not necessarily quantified.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
4. How can I confirm the identity of the this compound peak in my plant extract chromatogram?
-
Co-injection with a Standard: Spike the plant extract with a pure this compound standard and observe if the peak height or area of the suspected this compound peak increases without the appearance of a new peak.
-
Retention Time Matching: Compare the retention time of the peak in the plant extract with that of a pure this compound standard run under the same chromatographic conditions.
-
UV Spectral Analysis: If using a PDA detector, compare the UV spectrum of the peak in the sample with that of the this compound standard.
-
Mass Spectrometry (MS): For definitive identification, couple the HPLC system to a mass spectrometer (LC-MS) and compare the mass spectrum of the peak with that of a this compound standard or with data from the literature.
Experimental Protocols
1. Preparation of Standard Solutions
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation
-
Accurately weigh about 1 gram of the dried and powdered plant material.
-
Add 20 mL of methanol (or another suitable solvent) and extract using sonication for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
3. HPLC Conditions (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at the determined λmax of this compound (start with 260 nm and optimize).
4. Method Validation (Example Data Structure)
The following tables illustrate how quantitative data from a method validation study should be presented. Note: The values in these tables are hypothetical and for illustrative purposes only.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 758,900 |
| 100 | 1,520,500 |
| Linearity | y = 15200x + 150 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.80 |
Table 3: Accuracy (Spike Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) |
| Low | 10 | 9.85 | 98.5 | 1.5 |
| Medium | 50 | 49.75 | 99.5 | 1.1 |
| High | 100 | 101.2 | 101.2 | 0.9 |
Table 4: Precision (Repeatability and Intermediate Precision)
| Concentration (µg/mL) | Repeatability (RSD, n=6) (%) | Intermediate Precision (RSD, n=6, 3 days) (%) |
| 25 | 1.2 | 1.8 |
| 75 | 0.9 | 1.5 |
Workflow Diagram
Caption: Workflow for HPLC Method Development and Validation for this compound Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a spectrophotometric analytical approach for the measurement of cefdinir in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Fraxidin sample preparation for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the sample preparation of Fraxidin for in vitro assays. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound in your experiments.
| Problem | Potential Cause | Solution |
| This compound precipitates out of solution when added to cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to become insoluble in the aqueous media. This compound has exceeded its solubility limit in the final assay buffer. | Ensure the final concentration of DMSO or other organic solvents in the culture medium is low, typically ≤0.1% to prevent solvent toxicity and precipitation. Prepare a high-concentration stock solution and perform serial dilutions. Determine the optimal solvent and concentration through a solubility test before the main experiment. |
| Inconsistent or non-reproducible assay results. | Inaccurate pipetting of the viscous stock solution. Degradation of this compound due to improper storage. The compound may be unstable at the pH of the assay buffer.[1] | Use positive displacement pipettes for viscous solutions. Prepare fresh dilutions from the stock solution for each experiment. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution protected from light at -20°C or -80°C. Conduct a stability test of this compound in your specific assay buffer over the time course of your experiment. |
| High background signal or interference in the assay. | The solvent used to dissolve this compound (vehicle) is interfering with the assay. The this compound itself may have intrinsic fluorescent or colorimetric properties. | Always include a "vehicle control" group in your experimental design. This group should be treated with the same concentration of the solvent (e.g., DMSO) as the this compound-treated groups. Measure the absorbance or fluorescence of this compound in the assay buffer without any biological components to check for intrinsic interference. |
| Observed cytotoxicity is not due to this compound's biological activity. | The concentration of the organic solvent is toxic to the cells. | Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Keep the final solvent concentration consistent across all wells, including controls. |
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound for in vitro studies? A1: this compound, like many coumarin derivatives, has low aqueous solubility.[2] It is recommended to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[3] A stock solution of 10-20 mM in DMSO is a common starting point.
Q2: What is the recommended storage condition for a this compound stock solution? A2: this compound stock solutions should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use vials to prevent degradation from multiple freeze-thaw cycles. Protect the solution from light.
Q3: What is the maximum final concentration of DMSO I can use in my cell culture? A3: The final concentration of DMSO in the cell culture medium should generally not exceed 0.5%, with many cell lines showing sensitivity at concentrations above 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.
Q4: How do I prepare my working solutions from the stock solution? A4: Prepare intermediate dilutions of your this compound stock solution in cell culture medium or assay buffer. Then, add these intermediate dilutions to your experimental wells to achieve the final desired concentrations. This serial dilution method helps to ensure that the final solvent concentration remains low and consistent across all treatments.
Q5: Should I include a vehicle control in my experiment? A5: Yes, absolutely. A vehicle control is essential to distinguish the biological effects of this compound from any potential effects of the solvent. The vehicle control group should be treated with the exact same volume and concentration of the solvent (e.g., DMSO) as the experimental groups.
Quantitative Data Summary
The following table summarizes key chemical and physical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₅ | [4] |
| Molecular Weight | 222.19 g/mol | [4] |
| Recommended Solvent | DMSO, Ethanol, Methanol | [3] |
| Stock Solution Conc. | 10-20 mM (in DMSO) | General Practice |
| Final Solvent Conc. in Media | ≤0.1% - 0.5% (Cell-type dependent) | General Practice |
| Storage | -20°C or -80°C (aliquoted, protected from light) | General Practice |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Stock Solution Preparation: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 20 mM). Vortex thoroughly until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into single-use, light-protected sterile tubes and store at -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Prepare serial dilutions in sterile cell culture medium or assay buffer to create working solutions. For example, to achieve a final concentration of 20 µM this compound with a 0.1% DMSO concentration, you can perform a 1:1000 dilution of a 20 mM stock solution directly into the final culture volume.
Protocol 2: General Cell-Based Assay Workflow
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere and grow, typically overnight.[5]
-
Preparation of Treatment Media: Prepare the final concentrations of this compound and controls by diluting the stock or working solutions in fresh culture medium. Remember to prepare a vehicle control (medium with the same final DMSO concentration) and a negative control (medium only).
-
Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay Measurement: After incubation, proceed with your specific assay endpoint measurement (e.g., cell viability using MTS, ROS detection, protein extraction for western blotting).
Signaling Pathway & Workflow Diagrams
Below are diagrams illustrating common experimental workflows and signaling pathways potentially modulated by this compound, based on the activities of structurally related coumarin and flavonoid compounds.[3][6][7]
Caption: Experimental workflow for this compound sample preparation and use in a cell-based assay.
Caption: The Nrf2/ARE antioxidant signaling pathway potentially modulated by this compound.
Caption: The NF-κB inflammatory signaling pathway potentially inhibited by this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. Isothis compound: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C11H10O5 | CID 3083616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cell Sample Preparation | AAT Bioquest [aatbio.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Fraxidin and Fraxetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant properties of two structurally related coumarins, Fraxidin and Fraxetin. While extensive research has elucidated the antioxidant mechanisms of Fraxetin, data on this compound is less comprehensive. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the key signaling pathways involved in their antioxidant action.
Introduction
Fraxetin (7,8-dihydroxy-6-methoxycoumarin) and this compound (7-hydroxy-6,8-dimethoxycoumarin) are naturally occurring phenolic compounds belonging to the coumarin family. Their structural similarities, particularly the presence of hydroxyl and methoxy groups on the benzene ring, suggest potential antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide aims to provide a comparative analysis of the antioxidant activity of these two molecules based on available scientific literature.
Quantitative Antioxidant Activity
Direct comparative studies providing quantitative data (e.g., IC50 values) for both this compound and Fraxetin using the same antioxidant assays are limited in the currently available literature. However, extensive data exists for Fraxetin, demonstrating its potent antioxidant effects.
Table 1: Antioxidant Activity of Fraxetin
| Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |
| DPPH Radical Scavenging | Data not consistently reported as specific IC50 values | Ascorbic Acid | Varies by study | General knowledge |
| ABTS Radical Scavenging | Data not consistently reported as specific IC50 values | Trolox | Varies by study | General knowledge |
| Ferric Reducing Antioxidant Power (FRAP) | Data not consistently reported as specific IC50 values | FeSO₄ | Varies by study | General knowledge |
| LDL Oxidation Inhibition | Effective at 1-5 µM | Probucol | Not specified | [1] |
Mechanisms of Antioxidant Action
Fraxetin: A Dual-Action Antioxidant
Fraxetin exhibits a dual mechanism in its antioxidant activity:
-
Direct Radical Scavenging: At lower concentrations (1-5 µM), Fraxetin directly scavenges free radicals, thereby inhibiting processes like metal- and free radical-induced LDL oxidation. This direct antioxidant effect is a key aspect of its protective properties against atherosclerosis.[1]
-
Indirect Antioxidant Effect via Nrf2/ARE Pathway Activation: At higher concentrations (above 30 µM), Fraxetin upregulates the expression of phase II antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutathione S-transferase. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1][2][3][4][5] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by antioxidants like Fraxetin, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates their transcription.[2][3][4][5]
This compound: Inferred Antioxidant Activity
While the precise mechanisms of this compound's antioxidant activity are not as well-documented as those of Fraxetin, the protective effects of "this compound methyl ether" against oxidative stress suggest that this compound likely functions as a free radical scavenger.[6] The presence of a hydroxyl group in its structure supports this hypothesis. However, further research is required to determine if this compound also acts via the Nrf2/ARE pathway or other indirect mechanisms.
Signaling Pathway and Experimental Workflow Diagrams
Nrf2/ARE Signaling Pathway Activated by Fraxetin
References
- 1. researchgate.net [researchgate.net]
- 2. Fraxetin Induces Heme Oxygenase-1 Expression by Activation of Akt/Nrf2 or AMP-activated Protein Kinase α/Nrf2 Pathway in HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fraxetin Induces Heme Oxygenase-1 Expression by Activation of Akt/Nrf2 or AMP-activated Protein Kinase α/Nrf2 Pathway in HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural compounds,fraxin and chemicals structurally related to fraxin protect cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Fraxidin in Focus: A Comparative Analysis of its Bioactivity Against Other Coumarins
For Immediate Release
A comprehensive structure-activity relationship study reveals the nuanced therapeutic potential of fraxidin compared to other naturally occurring coumarins. This guide synthesizes experimental data on the antioxidant, anti-inflammatory, and enzyme-inhibitory activities of these compounds, offering valuable insights for researchers and drug development professionals.
This compound, a methoxy-substituted dihydroxycoumarin, and its related compounds are a class of natural products known for their diverse pharmacological activities. Understanding the relationship between their chemical structure and biological function is pivotal for the development of novel therapeutics. This report provides a detailed comparison of this compound's performance against other notable coumarins, supported by quantitative data from various in vitro assays.
Comparative Analysis of Biological Activities
The therapeutic efficacy of coumarins is largely attributed to their antioxidant and anti-inflammatory properties. The following tables summarize the half-maximal inhibitory concentration (IC50) and other quantitative measures of this compound and its counterparts in key biological assays.
Antioxidant Activity
The antioxidant potential of coumarins is a cornerstone of their protective effects against cellular damage. The presence and position of hydroxyl and methoxy groups on the coumarin scaffold significantly influence their ability to scavenge free radicals. Notably, coumarins possessing a catechol (ortho-dihydroxy) group, such as fraxetin, esculetin, and daphnetin, demonstrate considerable antioxidant activity.[1]
Table 1: Antioxidant Activity of this compound and Other Coumarins
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference(s) |
| Fraxetin* | 48.20 | - | [2] |
| Esculetin | 0.57 (mitochondrial ROS) | - | [3] |
| Daphnetin | 46.20 | - | [4] |
| Umbelliferone | - | - | [1] |
| Scopoletin | - | - | [1] |
*Fraxetin is the aglycone of fraxin and structurally very similar to this compound (7,8-dihydroxy-6-methoxycoumarin). Data for this compound itself is limited in comparative antioxidant assays.
Anti-inflammatory and Enzyme Inhibitory Activity
Coumarins exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as xanthine oxidase (XO). Fraxetin and other coumarins with catechol moieties are recognized as effective inhibitors of these enzyme systems.[5][6]
Table 2: Enzyme Inhibitory Activity of this compound and Other Coumarins
| Compound | Xanthine Oxidase IC50 (µM) | Lipoxygenase IC50 (µM) | Cyclooxygenase (COX-1/COX-2) IC50 (µM) | Reference(s) |
| Fraxin** | >100 (18.4% inhibition at 100 µM) | - | - | [7] |
| Esculetin | 20.91 | - | - | [7] |
| Umbelliferone | 43.65 | - | - | [7] |
| Scopoletin | >100 | - | - | [7] |
**Fraxin is the glucoside of fraxetin. The bulky glucoside group at position 8 appears to reduce xanthine oxidase inhibitory activity.[7]
Structure-Activity Relationship
The collective data underscores a clear structure-activity relationship among coumarins:
-
Hydroxyl Groups are Key: The presence of hydroxyl groups is critical for antioxidant activity.[8]
-
Catechol Moiety Enhances Activity: Coumarins with ortho-dihydroxy (catechol) groups, such as esculetin, fraxetin, and daphnetin, exhibit potent antioxidant and enzyme-inhibitory effects.[1]
-
Substitution Matters: The position and nature of substituents significantly impact bioactivity. For instance, a hydroxyl group at the 7-position is important for xanthine oxidase inhibition.[7] Glycosylation, as seen in fraxin, can reduce activity compared to the aglycone form.[7]
Signaling Pathways
This compound and related coumarins modulate key signaling pathways involved in inflammation and oxidative stress response. The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways are primary targets.
Caption: Coumarins inhibit the NF-κB pathway and activate the Nrf2 pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key assays mentioned.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.2 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Scavenging Assay
This assay assesses the capacity of antioxidants to scavenge the ABTS radical cation.
-
Preparation of Reagents:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add various concentrations of the test compound to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
-
Xanthine Oxidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme that produces uric acid and reactive oxygen species.
-
Preparation of Reagents:
-
Prepare a buffer solution (e.g., phosphate buffer, pH 7.5).
-
Prepare a solution of xanthine (substrate) in the buffer.
-
Prepare a solution of xanthine oxidase enzyme.
-
-
Assay Procedure:
-
In a cuvette, mix the buffer, xanthine solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the xanthine oxidase solution.
-
Monitor the increase in absorbance at 295 nm (due to the formation of uric acid) over time using a spectrophotometer.
-
-
Calculation:
-
Calculate the rate of the enzymatic reaction in the presence and absence of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value.
-
Conclusion
This compound and its related coumarins exhibit a range of biological activities that are intrinsically linked to their chemical structures. The presence of a catechol moiety and specific substitution patterns are critical determinants of their antioxidant and enzyme-inhibitory potential. While fraxetin, the aglycone of fraxin, shows potent activity, further comparative studies are warranted to fully elucidate the therapeutic promise of this compound itself. This guide provides a foundational framework for researchers to build upon in the quest for novel coumarin-based therapeutics.
References
- 1. Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative study of the antioxidant and anti-inflammatory effects of the natural coumarins 1,2-benzopyrone, umbelliferone and esculetin: in silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Anthocyanins as lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Fraxidin's Antioxidant Efficacy Against Standard Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant potential of Fraxidin and its parent compound, Fraxetin, against established antioxidant standards: Vitamin C, Trolox, and Quercetin. Due to a lack of direct experimental data for this compound's antioxidant capacity in common assays, this comparison primarily utilizes data available for Fraxetin as a proxy, a limitation that should be considered in future research. This document summarizes quantitative data from various in vitro antioxidant assays, details the experimental protocols for these assays, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Antioxidant Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) and Oxygen Radical Absorbance Capacity (ORAC) values for Fraxetin and standard antioxidant compounds. Lower IC50 values indicate higher antioxidant potency. ORAC values are expressed as micromole Trolox equivalents (TE) per gram or 100 grams, with higher values signifying greater antioxidant capacity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Fraxetin | Data not available | Data not available |
| Vitamin C | 5.00[1] | 28.4 |
| Trolox | 3.77[2] | 15.06 |
| Quercetin | 15.9[3] - 19.17[4] | 52.6 - 63.5 |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Fraxetin | Data not available | Data not available |
| Vitamin C | 7.81[5] | 44.3 |
| Trolox | 2.93[2] | 11.7 |
| Quercetin | 1.89[6] | 6.26 |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | FRAP Value |
| Fraxetin | Data not available |
| Vitamin C | Expressed as ascorbic acid equivalents (AAE)[7] |
| Trolox | Expressed as Trolox equivalents (TE)[8][9] |
| Quercetin | Qualitative data indicates strong activity |
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
| Compound | ORAC Value (µmol TE/100g) |
| Fraxetin | Data not available |
| Vitamin C | 1,019,690[10] |
| Trolox | Used as the standard for comparison (1.0)[11] |
| Quercetin | Plasma ORAC values influenced by supplementation[12] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols represent standardized approaches used to evaluate antioxidant efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol or ethanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compound (this compound/Fraxetin or standard) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Procedure:
-
The ABTS•+ is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
After a defined incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.
-
The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored spectrophotometrically at 593 nm.
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a FeCl₃ solution.
-
The FRAP reagent is pre-warmed to 37°C.
-
The test sample is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with known concentrations of Fe²⁺ (from FeSO₄) or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative damage by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
A reaction mixture containing the fluorescent probe and the test compound is prepared in a black 96-well plate.
-
The plate is incubated at 37°C.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).
-
The area under the curve (AUC) is calculated for the sample, a blank, and a Trolox standard.
-
The net AUC of the sample is calculated by subtracting the AUC of the blank.
-
The ORAC value is expressed as Trolox equivalents (TE).
Mandatory Visualization
Signaling Pathway of Fraxetin's Antioxidant Action
Fraxetin has been shown to exert its antioxidant effects, at least in part, by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Fraxetin-mediated activation of the Nrf2 signaling pathway.
General Experimental Workflow for Antioxidant Capacity Assessment
The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a test compound like this compound using common in vitro assays.
Caption: Generalized workflow for in vitro antioxidant capacity assessment.
References
- 1. jurnal.unimed.ac.id [jurnal.unimed.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. journal.upgris.ac.id [journal.upgris.ac.id]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. superfoodly.com [superfoodly.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cosmobiousa.com [cosmobiousa.com]
Fraxidin vs. Quercetin: A Comparative Analysis of Antioxidant Potential
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antioxidant Capabilities with Supporting Experimental Data
In the landscape of natural compounds with therapeutic potential, the coumarin Fraxidin and the flavonoid Quercetin have garnered significant attention for their antioxidant properties. This guide provides a comprehensive, data-driven comparison of their antioxidant capacities, detailing the experimental protocols used for their evaluation and exploring the signaling pathways through which they exert their effects. This objective analysis aims to equip researchers and drug development professionals with the necessary information to make informed decisions in their scientific pursuits.
At a Glance: Quantitative Comparison of Antioxidant Activity
To facilitate a direct comparison of the antioxidant potential of this compound and Quercetin, the following tables summarize key quantitative data from widely accepted in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and FRAP (Ferric Reducing Antioxidant Power). Lower IC50 values in the DPPH and ABTS assays indicate greater radical scavenging potency. For the FRAP assay, a higher value, often expressed as Trolox equivalents, signifies a stronger reducing capacity.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| Quercetin | 4.97 | ~16.45 | [1] |
| 19.17 | ~63.48 | [2] |
Table 2: ABTS Radical Scavenging Activity (IC50)
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | - |
| Quercetin | 2.10 | ~6.95 | [1] |
| 48.0 (µM) | 48.0 | [3] |
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | Antioxidant Capacity | Reference |
| This compound | Data Not Available | - |
| Quercetin | Strong reducing power, comparable to standards like ascorbic acid and Trolox.[4][5] | [4][5] |
Note: While direct quantitative data for this compound in these specific assays is limited in the available literature, its general antioxidant and radical-scavenging properties are acknowledged.[2][6] Further experimental studies are required to establish a direct quantitative comparison with Quercetin.
Unveiling the Mechanisms: Signaling Pathways in Antioxidant Defense
Both this compound and Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in the cellular stress response.
Quercetin's Antioxidant Signaling Network:
Quercetin is known to influence several key signaling pathways to bolster the cell's antioxidant defenses. It can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant response elements (ARE). This leads to the upregulation of a suite of antioxidant and detoxifying enzymes. Additionally, Quercetin has been shown to modulate the AMP-activated protein kinase (AMPK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are also implicated in cellular stress responses and antioxidant gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biosynth.com [biosynth.com]
- 4. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [farmaciajournal.com]
- 6. Antioxidant activity of Fraxetin: in vivo and ex vivo parameters in normal situation versus induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Fraxidin vs. Curcumin: A Comparative Analysis of Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory mechanisms of two natural compounds, Fraxidin and Curcumin. The information is supported by experimental data to aid in research and development decisions.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and Curcumin. Direct comparative studies are limited; therefore, data from individual studies are presented.
Table 1: Inhibition of NF-κB Signaling Pathway
| Compound | Assay | Cell Line | Stimulant | IC₅₀ Value | Key Findings & Citation |
| This compound | NF-κB activation | Not specified | Not specified | Not explicitly reported | Fraxetin, a related compound, inhibits the NF-κB pathway.[1] |
| Curcumin | NF-κB Luciferase Reporter | RAW264.7 macrophages | LPS | 18.2 ± 3.9 μM | Dose-dependently inhibited NF-κB activity.[2] |
| Curcumin Analogs | NF-κB DNA Binding | RAW264.7 macrophages | LPS | >50 μM (Curcumin) | Synthetic analogs of curcumin showed more potent inhibition.[3][4] |
Table 2: Modulation of Inflammatory Cytokine Production
| Compound | Cytokine | Cell Line/Model | Stimulant | Concentration | % Inhibition / Fold Change | Citation |
| This compound | TNF-α, IL-6 | Sepsis mouse model | CLP | Not specified | Downregulated pro-inflammatory cytokines. | |
| Curcumin | IL-6, TNF-α, MCP-1 | THP-1 derived macrophages | ox-LDL (50 µg/ml) | 40 µM | Significantly decreased secretion. | |
| Curcumin | IL-1β, IL-6, TNF-α | TNF-α-treated HaCaT cells | TNF-α | Not specified | Inhibited expression.[5] | |
| Curcumin | IL-1β | Mouse model | High-fat diet | Not specified | Attenuated IL-1β secretion.[6] | |
| Curcumin | IL-1β, IL-6 | Mouse model | Imiquimod | Not specified | Inhibited production.[7] |
Table 3: Effects on MAPK Signaling Pathway
| Compound | Pathway Component | Cell Line/Model | Stimulant | Key Findings & Citation |
| This compound | p-p38, p-ERK1/2 | LPS-stimulated mouse peritoneal macrophages | LPS | Decreased phosphorylation. |
| Curcumin | p-p38 MAPK | Ex vivo mucosal tissue from IBD patients | Endogenous | A 24-hour treatment caused a median 48% reduction in phosphorylated p38 MAPK.[1] |
| Curcumin | p-Akt, p-p38 MAPK | Cisplatin-resistant human ovarian cancer cells | Endogenous | Inhibited Akt phosphorylation and enhanced p38 MAPK phosphorylation.[3] |
| Curcumin | p38, MAPK | SNP-treated chondrocytes | SNP | Effectively suppressed the phosphorylation of p38 and MAPK.[2] |
Signaling Pathways and Experimental Workflow
Anti-inflammatory Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory mechanisms of this compound and Curcumin.
Caption: this compound's anti-inflammatory mechanism via NF-κB and MAPK inhibition.
Caption: Curcumin's multifaceted anti-inflammatory signaling inhibition.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the anti-inflammatory effects of compounds like this compound and Curcumin.
Caption: General workflow for in vitro anti-inflammatory compound screening.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Assay
This protocol is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
HEK293T or RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in a 96-well plate and transiently transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[7][8]
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, cells are pre-treated with various concentrations of this compound or Curcumin for 1-2 hours.
-
Inflammation is induced by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL).[9]
-
-
Cell Lysis and Luciferase Measurement:
-
After 6-24 hours of stimulation, the medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
-
Luciferase activity is measured using a luminometer after adding the appropriate luciferase substrate.[8][9] Firefly luciferase activity is normalized to Renilla luciferase activity to control for transfection efficiency.
-
Western Blot for Phosphorylated Proteins (p-p65, p-ERK)
This protocol is used to detect the phosphorylation status of key signaling proteins.
-
Cell Culture and Treatment:
-
Cells (e.g., RAW264.7 macrophages) are cultured to 80-90% confluency.
-
Cells are pre-treated with this compound or Curcumin for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).
-
-
Protein Extraction and Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11] The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or total protein).
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (TNF-α, IL-6)
This protocol is used to quantify the concentration of secreted cytokines in the cell culture supernatant.
-
Cell Culture and Treatment:
-
RAW264.7 macrophages are seeded in a 24-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound or Curcumin for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
The cell culture supernatant is collected and centrifuged to remove any cellular debris.[14]
-
-
ELISA Procedure:
-
A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α, anti-IL-6) and incubated overnight at 4°C.
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards of known cytokine concentrations and the collected cell supernatants are added to the wells and incubated for 2 hours at room temperature.
-
After washing, a biotinylated detection antibody is added and incubated for 1 hour.
-
Streptavidin-HRP is then added and incubated for 30 minutes.
-
A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
-
Data Analysis:
-
The absorbance at 450 nm is measured using a microplate reader.
-
A standard curve is generated, and the concentration of the cytokine in the samples is calculated.[15]
-
Conclusion
Both this compound and Curcumin demonstrate significant anti-inflammatory properties by targeting key signaling pathways, including NF-κB and MAPKs, and reducing the production of pro-inflammatory cytokines. While Curcumin has been more extensively studied, with a larger body of quantitative data available, this compound and its related compounds also show considerable promise as anti-inflammatory agents.
The provided data and protocols offer a foundation for further comparative studies. To establish a more definitive comparison of their potency and efficacy, it is recommended that both compounds be evaluated side-by-side under identical experimental conditions. Such studies would be invaluable for guiding future drug development efforts in the field of inflammatory diseases.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Curcumin Alleviates Osteoarthritis Through the p38MAPK Pathway: Network Pharmacological Prediction and Experimental Confirmation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curcumin Induces G2/M Arrest and Apoptosis in Cisplatin-Resistant Human Ovarian Cancer Cells by Modulating Akt and p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of curcumin on p38 MAPK: therapeutic implications | Semantic Scholar [semanticscholar.org]
- 5. Curcumin attenuates the expression of IL-1beta, IL-6, and TNF-alpha as well as cyclin E in TNF-alpha-treated HaCaT cells; NF-kappaB and MAPKs as potential upstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin Suppresses IL-1β Secretion and Prevents Inflammation through Inhibition of the NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Curcumin Inhibits Imiquimod-Induced Psoriasis-Like Inflammation by Inhibiting IL-1beta and IL-6 Production in Mice | PLOS One [journals.plos.org]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negative regulation of NF-κB p65 activity by serine 536 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bioassays for Fraxidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various in vitro assays for determining the bioactivity of Fraxidin, a naturally occurring coumarin. By presenting quantitative data from multiple studies, detailed experimental protocols, and visual representations of relevant signaling pathways, this document aims to assist researchers in selecting the most appropriate assays for their specific research needs and in understanding the cross-validation of this compound's diverse biological effects.
Data Presentation: Comparative Bioactivity of this compound
The following tables summarize the quantitative data on this compound's antioxidant and anticancer activities, compiled from various studies. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Assay | Compound | IC50 / Activity | Reference Compound | IC50 / Activity |
| DPPH Radical Scavenging | This compound | ~832 µg/mL[1] | Ascorbic Acid | <50 µg/mL[1] |
| ABTS Radical Scavenging | This compound | ~662 µg/mL[1] | Trolox | - |
| FRAP (Ferric Reducing Antioxidant Power) | This compound | Lower than ascorbic acid[2] | Ascorbic Acid | 28.2 ± 0.5 µg/mL[2] |
| ORAC (Oxygen Radical Absorbance Capacity) | Not Available | - | Trolox | Standard |
Table 2: Anticancer Activity of this compound and Related Compounds
| Cell Line | Assay | Compound | IC50 (µM) |
| HT-29 (Colon Cancer) | Not Specified | Isothis compound | 40 |
| SW-480 (Colon Cancer) | Not Specified | Isothis compound | 80 |
| HCT-116 (Colon Cancer) | WST Assay | Mefenamic Acid Derivatives | - |
| A549 (Lung Cancer) | Not Specified | Not Specified | - |
| SH-SY5Y (Neuroblastoma) | MTT Assay | Hesperidin (neuroprotective) | Protective at non-toxic concentrations |
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate the replication and cross-validation of experimental findings.
Antioxidant Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.[3][4]
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Add a defined volume of the this compound or standard solution to an equal volume of the DPPH working solution.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).[5]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[6]
-
Procedure:
-
Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the this compound solution or a standard (e.g., Trolox) to a larger volume of the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).[7]
-
3. FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is directly proportional to the antioxidant power of the sample.[8][9][10]
-
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the this compound sample or a standard (e.g., FeSO₄) to the FRAP reagent.
-
Incubate the mixture for a specified time (e.g., 4-10 minutes) at 37°C.[8]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is expressed as Fe²⁺ equivalents.[8]
-
4. ORAC (Oxygen Radical Absorbance Capacity) Assay
-
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.[11]
-
Procedure:
-
In a black 96-well plate, add the fluorescent probe solution.
-
Add the this compound sample or a standard (e.g., Trolox).
-
Initiate the reaction by adding the AAPH solution.
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm at 37°C.
-
Calculate the net area under the curve (AUC) and compare it to a standard curve of Trolox to determine the ORAC value in Trolox equivalents.[3][12]
-
Anti-inflammatory Assays
1. COX-1 and COX-2 Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Inhibition is often measured by quantifying the production of prostaglandins (e.g., PGE2) from arachidonic acid.
-
Procedure (ELISA-based):
-
Incubate purified COX-1 or COX-2 enzyme with a cofactor (e.g., hematin) and the test compound (this compound) or a known inhibitor for a pre-determined time.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a specific incubation period.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit.
-
Calculate the percentage of inhibition and the IC50 value.
-
2. Cytokine (IL-6, TNF-α) Production Assay in Macrophages
-
Principle: This cell-based assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in immune cells (e.g., RAW 264.7 macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Procedure (ELISA):
-
Culture macrophages in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for a specific duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a set period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-6 and TNF-α in the supernatant using specific ELISA kits.
-
Determine the inhibitory effect of this compound on cytokine production.
-
Anticancer Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: The MTT assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[[“]][14]
-
Procedure:
-
Seed cancer cells (e.g., HT-29, SW-480) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or SDS solution).
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.[[“]]
-
Neuroprotective Assay
1. In Vitro Neuroprotection Assay using SH-SY5Y Cells
-
Principle: This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.
-
Procedure:
-
Culture human neuroblastoma SH-SY5Y cells.
-
Pre-treat the cells with different concentrations of this compound.
-
Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+.
-
After incubation, assess cell viability using the MTT assay.
-
Measure markers of oxidative stress (e.g., intracellular ROS levels) and apoptosis (e.g., caspase-3 activity) to elucidate the mechanism of protection.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways that are potentially modulated by this compound, contributing to its bioactivities.
Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.
Caption: Nrf2 Antioxidant Response Pathway and Potential Activation by this compound.
Caption: MAPK Signaling Cascade and Potential Modulation by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for the cross-validation of this compound's bioactivity using multiple assays.
Caption: Experimental Workflow for Cross-Validation of this compound's Bioactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. ojs.openagrar.de [ojs.openagrar.de]
- 3. OxiSelect ORAC Assay on SpectraMax fluorescence microplate readers [moleculardevices.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 8. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. louis.uah.edu [louis.uah.edu]
- 11. Suppressive Effect of Fraxetin on Adipogenesis and Reactive Oxygen Species Production in 3T3-L1 Cells by Regulating MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. consensus.app [consensus.app]
- 14. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fraxidin and Other Natural Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The growing prevalence of neurodegenerative diseases has intensified the search for effective neuroprotective agents. Natural compounds, owing to their diverse pharmacological profiles and favorable safety margins, represent a promising frontier in this endeavor. This guide provides a detailed, evidence-based comparison of Fraxidin—a coumarin compound noted for its antioxidant and anti-inflammatory properties—with other well-researched natural neuroprotective agents: Curcumin, Resveratrol, and Hesperidin. The comparison focuses on their mechanisms of action, neuroprotective efficacy supported by experimental data, and the methodologies used to evaluate them.
Mechanisms of Action and Key Signaling Pathways
Neuroprotection is achieved through a variety of mechanisms, primarily by mitigating oxidative stress and inflammation, which are common pathological hallmarks of neurodegeneration. This compound and its comparators modulate several critical intracellular signaling pathways to exert their protective effects.
This compound and its derivatives (Fraxetin, Isothis compound): These coumarin compounds are potent antioxidants and anti-inflammatory agents. Isothis compound has been shown to inhibit neuroinflammation by suppressing the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of p38 and ERK1/2, which in turn reduces the production of pro-inflammatory cytokines like TNF-α.[1][2] Fraxetin protects against rotenone-induced apoptosis by scavenging reactive oxygen species (ROS) and preserving the glutathione redox ratio.[3]
Curcumin: The principal curcuminoid of turmeric, Curcumin, exerts its neuroprotective effects through multiple pathways. It is a potent antioxidant that enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.[4] It also modulates inflammatory responses by inhibiting the NF-κB pathway and reduces amyloid-β (Aβ) aggregation, a key event in Alzheimer's disease.[4][5][6]
Resveratrol: A polyphenol found in grapes and berries, Resveratrol is known to activate Sirtuin-1 (SIRT1), a protein that plays a crucial role in cellular health and longevity. This activation, along with the inhibition of the NF-κB pathway, helps to reduce inflammation and oxidative stress.[7] Resveratrol has also been shown to up-regulate the anti-apoptotic protein Bcl-2.[7]
Hesperidin: A flavanone glycoside abundant in citrus fruits, Hesperidin effectively scavenges free radicals and reduces lipid peroxidation.[8] Its neuroprotective actions are mediated by suppressing oxidative stress, inhibiting inflammatory cytokine production, and modulating cell survival pathways like ERK/Nrf2.[9][10]
Diagram: Signaling Pathway
Caption: Isothis compound inhibits LPS-induced neuroinflammation via the MAPK pathway.
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative look at the efficacy of this compound (and its derivatives), Curcumin, Resveratrol, and Hesperidin.
Disclaimer: The data presented below are compiled from different studies using varied experimental models and conditions. Direct comparison of absolute values should be made with caution; the data serves to illustrate the magnitude of effect observed for each compound under specific experimental contexts.
Table 1: Comparative Antioxidant and Anti-inflammatory Effects
| Compound | Model System | Assay | Concentration / Dose | Result | Reference |
|---|---|---|---|---|---|
| Fraxetin | SH-SY5Y cells (Rotenone-induced stress) | ROS Reduction | 100 µM | Significantly reduced H₂O₂ and superoxide anion levels | [3] |
| Isothis compound | Rat Model (Cerebral Ischemia/Reperfusion) | Cytokine Levels (ELISA) | 30 mg/kg | ↓ TNF-α to 11.52 pg/mg; ↓ IL-1β to 7.01 pg/mg | [11] |
| Curcumin | Mouse Model (Neurodegeneration) | Oxidative Stress Markers | High-dose admin. | Reduced oxidative stress by 35%; ↓ inflammatory cytokines by 40% | [12] |
| Resveratrol | Primary Microglia (LPS-induced stress) | Nitric Oxide (NO) Production | up to 20 µM | Significantly reduced LPS-induced NO release | [13] |
| Hesperidin | SH-SY5Y cells (6-OHDA-induced stress) | ROS Reduction (DCFH-DA) | 125 µM | Significantly lowered ROS generation compared to 6-OHDA group | [9] |
| Hesperidin | Mouse Model (NMDA-induced retinal injury)| Gene Expression (qRT-PCR) | Intravitreal injection| Suppressed NMDA-induced increase in TNF-α gene expression |[8] |
Table 2: Comparative Effects on Neuronal Viability and Function
| Compound | Model System | Assay | Concentration / Dose | Result | Reference |
|---|---|---|---|---|---|
| Isothis compound | Mouse Model (LPS-induced Parkinsonism) | Dopaminergic Neuron Count (TH Staining) | Pre-treatment | Prevented the loss of dopaminergic neurons induced by LPS | [2] |
| Isothis compound | Mouse Model (LPS-induced Parkinsonism) | Glucose Uptake (PET Imaging) | Pre-treatment | Restored glucose uptake in the striatum (p < 0.05 vs LPS group) | [2] |
| Curcumin | AD Mouse Model | Amyloid Plaque Size | In vivo admin. | Reduced amyloid plaque size by 30% | [5] |
| Resveratrol | Rat Model (Ischemia/Reperfusion) | Infarct Volume | 30 mg/kg | Significantly reduced ischemia-reperfusion induced damage | [7] |
| Hesperidin | Primary Retinal Cell Culture | Cell Viability (Oxidative Stress) | 0.05% | Increased cell viability from 63.1% to 91.7% | [8] |
| Hesperidin | SH-SY5Y cells (6-OHDA-induced toxicity) | Cell Viability (MTT Assay) | 62.5 µM | Protected cells against 6-OHDA toxicity (IC50 = 125 µM) |[9] |
Experimental Methodologies
The quantitative data presented are derived from standardized experimental protocols. Below are detailed methodologies for key assays commonly used in neuroprotection studies, along with a workflow diagram.
Diagram: Experimental Workflow
Caption: A typical workflow for assessing neuroprotective agents in vitro.
Protocol 1: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate overnight to allow for attachment.[14]
-
Treatment: Remove the medium and replace it with a fresh medium containing various concentrations of the test compound (e.g., Hesperidin at 62.5 µM, 125 µM). Incubate for a pre-treatment period (e.g., 2 hours).
-
Toxin Exposure: Add the neurotoxin (e.g., 6-hydroxydopamine, 6-OHDA, at 125 µM) to the wells and incubate for an additional 24-48 hours.[9][15]
-
MTT Incubation: Remove the supernatant and add 20 µL of MTT solution (5 mg/mL in PBS) to each well, along with 100 µL of culture medium. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14][16]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.[14]
-
Measurement: Shake the plate for 10-15 minutes to fully dissolve the crystals. Measure the absorbance (Optical Density, OD) at 490 nm or 570 nm using a microplate reader.[14][15] Cell viability is expressed as a percentage relative to the untreated control group.
Protocol 2: Intracellular ROS Measurement (DCFH-DA Assay)
This assay quantifies the overall levels of reactive oxygen species within live cells.
-
Cell Preparation: Culture cells as described in the MTT assay protocol.
-
Treatment: Pre-treat cells with the test compound (e.g., Fraxetin 100 µM) for 30 minutes before inducing oxidative stress with a toxin (e.g., Rotenone 5 µM).[3]
-
Probe Loading: Wash the cells with PBS. Add 100 µL of 1X ROS Label (e.g., H2DCFDA) diluted in an appropriate buffer. Incubate for 30-45 minutes at 37°C in the dark.[17][18]
-
Measurement: Remove the labeling solution and wash the cells. Add PBS or culture medium to the wells. Measure fluorescence immediately using a fluorescence microplate reader, flow cytometer, or fluorescence microscope with excitation at ~495 nm and emission at ~529 nm.[17][18] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Protocol 3: Protein Expression Analysis (Western Blot for MAPK Pathway)
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of MAPK proteins.
-
Protein Extraction: Following cell treatment and toxin exposure, lyse the cells in a 1x SDS-lysis buffer containing protease and phosphatase inhibitors.[19]
-
Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4–12% SDS-polyacrylamide gel. Separate the proteins by size via electrophoresis.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., rabbit anti-phospho-ERK1/2, rabbit anti-total-ERK1/2, and a loading control like β-Actin), typically at a 1:1000 dilution in 5% BSA.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 dilution.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and capture the image with a digital imaging system.[19] Densitometry analysis is used to quantify the relative expression levels of the target proteins.
References
- 1. youtube.com [youtube.com]
- 2. Neuroprotective potential of isothis compound: Alleviating parkinsonian symptoms, inflammation and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of fraxetin and myricetin against rotenone-induced apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The neuroprotective effect of hesperidin in NMDA-induced retinal injury acts by suppressing oxidative stress and excessive calpain activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hesperidin as a Neuroprotective Agent: A Review of Animal and Clinical Evidence [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay [bio-protocol.org]
- 15. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. assaygenie.com [assaygenie.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Fraxidin's Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research on the pharmacological effects of Fraxidin and its structural analogs, Fraxetin, Scopoletin, and Umbelliferone. The information presented is collated from multiple independent studies to offer a broad perspective on their potential therapeutic applications.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data from various studies on the anticancer, neuroprotective, anti-inflammatory, and antioxidant effects of this compound and selected alternatives. This data is intended to provide a comparative snapshot of their potency in different experimental models.
Anticancer Activity
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| Fraxetin | HCT116 (Colon) | CCK-8 | 20 µM | Significant inhibition of cell proliferation | [1] |
| DLD-1 (Colon) | CCK-8 | 20 µM | Significant inhibition of cell proliferation | [1] | |
| HT29 (Colon) | Cell Viability | Not specified | Suppressed cell viability | [2] | |
| HCT116 (Colon) | Cell Viability | Not specified | Suppressed cell viability | [2] | |
| Scopoletin | HeLa (Cervical) | Cell Counting | IC50: 7.5 µM | Inhibition of cell growth | [3][4] |
| DoTc2 (Cervical) | Cell Counting | IC50: ~15 µM | Inhibition of cell growth | [3][4] | |
| SiHa (Cervical) | Cell Counting | IC50: ~20 µM | Inhibition of cell growth | [3][4] | |
| C33A (Cervical) | Cell Counting | IC50: ~25 µM | Inhibition of cell growth | [3][4] | |
| KKU-100 (Cholangiocarcinoma) | MTT | IC50: 486.2 µM (72h) | Reduction of cell viability | [5] | |
| KKU-M214 (Cholangiocarcinoma) | MTT | IC50: 493.5 µM (72h) | Reduction of cell viability | [5] |
Neuroprotective Activity
| Compound | Cell Line | Model | Concentration | Effect | Citation |
| Fraxetin | SH-SY5Y (Neuroblastoma) | Rotenone-induced apoptosis | 100 µM | Reduced apoptosis and ROS formation | [6][7] |
| SH-SY5Y (Neuroblastoma) | Rotenone-induced cytotoxicity | 100 µM | Diminished cytotoxicity and LDH release | [6] |
Anti-inflammatory Activity
| Compound | Cell Model | Stimulant | Concentration | Effect | Citation |
| Fraxetin | Primary Microglia | LPS | 5 mg/kg (in vivo) | Attenuated ischemic brain injury and neuroinflammation | [8] |
| Primary Microglia | LPS | Not specified | Inhibited pro-inflammatory cytokine expression | [8] |
Antioxidant Activity
| Compound | Assay | IC50 Value | Citation |
| Umbelliferone | DPPH radical scavenging | Not specified | [9] |
Key Signaling Pathways
This compound and its analogs exert their effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.
Fraxetin's Modulation of JAK/STAT and PI3K/Akt Pathways
Fraxetin has been shown to inhibit the proliferation of cancer cells by targeting the JAK2/STAT3 and PI3K/Akt signaling pathways. Inhibition of JAK2 phosphorylation prevents the activation of STAT3, a key transcription factor for genes involved in cell growth and survival. Furthermore, Fraxetin can suppress the PI3K/Akt pathway, which is crucial for cell proliferation and apoptosis resistance.
Caption: Fraxetin inhibits the JAK/STAT and PI3K/Akt pathways.
Scopoletin's Inhibition of the PI3K/Akt Pathway
Scopoletin has demonstrated anticancer effects by inducing apoptosis and cell cycle arrest through the inhibition of the PI3K/Akt signaling pathway. By blocking this pathway, Scopoletin can promote the death of cancer cells.
References
- 1. Fraxetin inhibits the growth of colon adenocarcinoma cells via the Janus kinase 2/signal transducer and activator of transcription 3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fraxetin induces cell death in colon cancer cells via mitochondria dysfunction and enhances therapeutic effects in 5-fluorouracil resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. Scopoletin exerts anticancer effects on human cervical cancer cell lines by triggering apoptosis, cell cycle arrest, inhibition of cell invasion and PI3K/AKT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopoletin potentiates the anti-cancer effects of cisplatin against cholangiocarcinoma cell lines | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Effect of fraxetin and myricetin on rotenone-induced cytotoxicity in SH-SY5Y cells: comparison with N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of fraxetin and myricetin against rotenone-induced apoptosis in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fraxetin alleviates microglia-mediated neuroinflammation after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Fraxidin
Note: The chemical "Fraxidin" is not found in scientific and safety literature. This guide pertains to "Fraxetin," a related coumarin compound, and is provided on the strong assumption that "this compound" was a typographical error.
This document provides immediate, essential safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Fraxetin. It offers procedural guidance for safe operational use and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Fraxetin is classified as a hazardous substance. Inhalation, ingestion, or skin contact may be harmful.[1][2][3][4] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Summary of Hazards:
The following table summarizes the required PPE for handling Fraxetin.
| Protection Type | Required PPE | Specifications and Remarks |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved respirator/mask | Use in a well-ventilated area. Avoid dust formation.[1] |
| Hand Protection | Chemical-resistant gloves | Must satisfy EU Directive 89/686/EEC and standard EN 374.[1] |
| Eye Protection | Safety glasses with side-shields or goggles | Required to prevent eye contact.[1] |
| Skin and Body Protection | Protective clothing, lab coat | Wear suitable protective clothing based on the quantity and activity level of the substance.[1] |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict workflow is critical for safety. The following diagram and procedural steps outline the lifecycle of Fraxetin handling in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
